5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,12-13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMASCDCJPOZWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCCC2)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623356 | |
| Record name | 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405888-56-4 | |
| Record name | 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details a robust synthetic protocol, purification methods, and in-depth characterization utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the compound's application in Suzuki-Miyaura cross-coupling reactions and its relevance in drug discovery, particularly as a scaffold for Retinoid X Receptor (RXR) agonists.
Introduction
This compound is an aromatic boronic acid containing a tetralin scaffold. This structural motif is present in a variety of biologically active molecules and approved drugs.[1][2] The boronic acid functional group makes it a versatile intermediate for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern drug discovery, enabling the efficient synthesis of complex molecular architectures.[4] The tetralin framework itself is a key component of compounds targeting nuclear receptors, such as the Retinoid X Receptor (RXR), which are implicated in various physiological and pathological processes.[1][5] This guide provides the essential technical details for the synthesis and thorough characterization of this important chemical entity.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a lithium-halogen exchange reaction starting from 2-bromo-5,6,7,8-tetrahydronaphthalene, followed by quenching with a borate ester and subsequent hydrolysis.
Experimental Protocol
Materials:
-
2-bromo-5,6,7,8-tetrahydronaphthalene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-5,6,7,8-tetrahydronaphthalene (1.0 eq). Anhydrous THF is added to dissolve the starting material (concentration typically 0.2-0.5 M).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1-2 hours at room temperature.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.[6][7]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃BO₂ |
| Molecular Weight | 176.02 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 405888-56-4 |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for this compound are summarized below.
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~7.6 (s, 1H) | Ar-H |
| ~7.5 (d, 1H) | Ar-H |
| ~7.0 (d, 1H) | Ar-H |
| ~2.8 (t, 4H) | -CH₂- (aliphatic) |
| ~1.8 (m, 4H) | -CH₂- (aliphatic) |
| ~8.0 (br s, 2H) | B(OH)₂ |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly from experimental values.[8][9]
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3200 | O-H stretch (B-OH) | Strong, Broad |
| 3100-3000 | C-H stretch (Aromatic) | Medium |
| 2950-2850 | C-H stretch (Aliphatic) | Strong |
| 1610-1580 | C=C stretch (Aromatic) | Medium |
| 1400-1300 | B-O stretch | Strong |
| ~1350 | In-plane O-H bend | Medium |
| 850-800 | C-H bend (Aromatic) | Strong |
Note: Characteristic absorption bands for arylboronic acids.[10][11][12]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z (relative intensity) | Assignment |
| 176 | [M]⁺ |
| 158 | [M - H₂O]⁺ |
| 131 | [M - B(OH)₃]⁺ |
Note: Expected fragmentation pattern under Electron Ionization (EI). Arylboronic acids can undergo dehydration and deboronation.[13][14]
Applications in Organic Synthesis and Drug Discovery
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.
Experimental Protocol (General):
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization.[4][15]
Role in Drug Discovery: Retinoid X Receptor (RXR) Agonists
The tetralin scaffold is a key feature of several Retinoid X Receptor (RXR) agonists, such as Bexarotene.[16][17][18] RXRs are nuclear receptors that play a crucial role in regulating gene transcription involved in cell proliferation, differentiation, and apoptosis.[1][5][19] As heterodimer partners for other nuclear receptors like PPARs and LXRs, RXRs are central to many signaling pathways.[1][20] The synthesis of novel tetralin-based boronic acids, such as the title compound, allows for the exploration of new chemical space in the development of next-generation RXR modulators with potentially improved efficacy and side-effect profiles.
RXR Signaling Pathway:
Caption: Simplified Retinoid X Receptor (RXR) signaling pathway.
Conclusion
This technical guide has detailed the synthesis and comprehensive characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The significance of this compound as a versatile building block, particularly for the development of novel therapeutics targeting the Retinoid X Receptor, underscores its importance in modern drug discovery.
References
- 1. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel silicon-containing analogues of the retinoid agonist bexarotene: syntheses and biological effects on human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. What are RXRs agonists and how do they work? [synapse.patsnap.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are the therapeutic applications for RXRs agonists? [synapse.patsnap.com]
An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid. Due to a lack of extensive publicly available experimental data for this specific molecule, this document also furnishes detailed experimental protocols for the determination of its key physicochemical parameters. This enables researchers to ascertain these properties in a laboratory setting.
Chemical Identity and Structure
This compound is an organic compound featuring a tetrahydronaphthalene core with a boronic acid functional group substituted at the 2-position of the aromatic ring.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.[1]
| Identifier | Value |
| IUPAC Name | (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid |
| CAS Number | 405888-56-4[1] |
| Molecular Formula | C₁₀H₁₃BO₂[1] |
| Molecular Weight | 176.02 g/mol [1] |
| Canonical SMILES | B(C1=CC2=C(CCCC2)C=C1)(O)O[1] |
| InChI | InChI=1S/C10H13BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,12-13H,1-4H2[1] |
Physicochemical Properties
| Property | Value/Predicted Value | Source/Note |
| Physical Form | Solid at room temperature.[1] | General observation for similar compounds. |
| Melting Point | 195-197 °C | Experimental value for the related compound (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid. |
| Boiling Point | ~370 °C at 760 mmHg | Estimated value based on the positional isomer (5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid.[1] |
| pKa | ~8.92 ± 0.60 | Predicted value for the related compound (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid. |
| logP | 1.5397 | Experimental value for the related compound (8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid.[2] |
| Solubility | Not available | Requires experimental determination. |
Synthesis and Experimental Protocols
General Synthesis Workflow
Arylboronic acids like this compound are commonly synthesized through the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.[1] The typical starting material is 2-bromo-5,6,7,8-tetrahydronaphthalene.
Experimental Protocol for Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If necessary, finely crush the sample using a mortar and pestle.
-
Capillary Loading: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the solid down to a height of 1-2 mm.[3][4]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (e.g., 10 °C/min) can be used to find an approximate melting point.[5]
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5]
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[6][7]
Apparatus:
-
Glass flasks or vials with stoppers
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS). The excess solid should be clearly visible.[6]
-
Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]
-
Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. Separate the saturated aqueous phase from the excess solid by centrifugation or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).[9]
-
Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze the saturated filtrate and the standard solutions using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Calculation: Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve. This concentration represents the aqueous solubility.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Boronic acids are Lewis acids with pKa values that can be challenging to measure directly due to their weak acidity. The addition of a polyol, such as mannitol, forms a more acidic complex, facilitating a sharper endpoint during titration.[10]
References
- 1. This compound (405888-56-4) for sale [vulcanchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. metrohm.com [metrohm.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is a valuable building block in medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial for rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of this compound. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of this writing, this document outlines the generalized experimental protocols for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. Furthermore, it presents comparative data for related compounds to offer insights into the potential structural features of the title molecule.
Introduction
This compound, with the molecular formula C₁₀H₁₃BO₂, belongs to the versatile class of organic compounds known as boronic acids.[1] These compounds are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[2] The boronic acid functional group also imparts unique properties that are of interest in drug development, including the ability to form reversible covalent bonds with biological targets.[3][4][5]
The crystal structure of a molecule provides the most precise information about its atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. This knowledge is fundamental for structure-activity relationship (SAR) studies, computational modeling, and understanding the physicochemical properties of a compound. Although the specific crystal structure of this compound has not been reported, this guide serves as a practical framework for researchers seeking to elucidate it.
Physicochemical Properties and Comparative Data
While specific crystallographic data for the title compound is unavailable, a summary of its known properties and a comparison with its isomers and derivatives can provide valuable context.
| Property | This compound | (5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid (Isomer) | (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (Derivative) | (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (Derivative) |
| CAS Number | 405888-56-4[1] | 371765-41-2[6] | 169126-63-0[7][8] | 1415920-25-0[9] |
| Molecular Formula | C₁₀H₁₃BO₂[1] | C₁₀H₁₃BO₂[6] | C₁₄H₂₁BO₂[7][10] | C₁₀H₁₁BO₃[9] |
| Molecular Weight | 176.02 g/mol [1] | 176.02 g/mol [6] | 232.13 g/mol [7][10] | 190.01 g/mol [9] |
| Canonical SMILES | B(C1=CC2=C(CCCC2)C=C1)(O)O[1] | B(C1=CC=CC2=C1CCCC2)(O)O | CC1(C)CCC(C)(C)C2=C1C=CC(=C2)B(O)O[7] | B(C1=CC2=C(C=C1)C(=O)CCC2)(O)O[9] |
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by crystallization and finally X-ray diffraction analysis.
Synthesis and Purification
A general method for the synthesis of arylboronic acids involves the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate followed by aqueous workup.
Generalized Synthesis Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting aryl halide (e.g., 2-bromo-5,6,7,8-tetrahydronaphthalene) in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF).
-
Formation of the Organometallic Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium in hexanes dropwise while maintaining the low temperature. Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the aryllithium reagent.
-
Borylation: To the cold solution of the aryllithium reagent, add a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) dropwise. The reaction is typically highly exothermic and requires careful temperature control.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.
Crystallization
Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed, and screening of various solvents and conditions is typically necessary.
Common Crystallization Methods:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.
X-ray Crystallography
Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.
Generalized X-ray Crystallography Protocol:
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
Visualizations
The following diagrams illustrate the general workflow for crystal structure analysis and a common structural motif observed in boronic acids.
Caption: General experimental workflow for the crystal structure analysis of a boronic acid.
Caption: Common hydrogen-bonding pattern in boronic acid crystal structures.
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its elucidation. The detailed protocols for synthesis, crystallization, and X-ray analysis offer a clear path for researchers to obtain this valuable data. The comparative data on related compounds provides a useful reference point for anticipating the structural features of the title compound. The determination of its crystal structure will undoubtedly contribute to a deeper understanding of its properties and facilitate its application in drug discovery and materials science.
References
- 1. This compound (405888-56-4) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid 371765-41-2 [sigmaaldrich.com]
- 7. (5,5,8,8-TETRAMETHYL-5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)BORONIC ACID | CAS 169126-63-0 [matrix-fine-chemicals.com]
- 8. 169126-63-0|(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 9. (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | C10H11BO3 | CID 67477083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | C14H21BO2 | CID 10353857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is a bifunctional organic compound featuring a tetralin scaffold and a boronic acid moiety. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecular architectures. This technical guide provides a summary of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound, alongside generalized experimental protocols for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift values, correlation tables, and known fragmentation patterns of similar arylboronic acids.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | m | 2H | Aromatic CH (ortho to -B(OH)₂) |
| ~7.2 - 7.4 | d | 1H | Aromatic CH (meta to -B(OH)₂) |
| ~4.5 - 5.5 | br s | 2H | B(OH )₂ |
| ~2.7 - 2.9 | t | 4H | Benzylic CH ₂ (C5 & C8) |
| ~1.7 - 1.9 | m | 4H | Aliphatic CH ₂ (C6 & C7) |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 145 | Aromatic C (para to -B(OH)₂) |
| ~135 - 140 | Aromatic C (ortho to -B(OH)₂) |
| ~130 - 135 | Aromatic C -B(OH)₂ (ipso) |
| ~125 - 130 | Aromatic C (meta to -B(OH)₂) |
| ~28 - 32 | Benzylic C H₂ (C5 & C8) |
| ~22 - 25 | Aliphatic C H₂ (C6 & C7) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch (from B(OH)₂ and absorbed water) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Strong | C-H stretch (aliphatic) |
| 1600 - 1620 | Medium | C=C stretch (aromatic) |
| 1310 - 1380 | Strong | B-O stretch |
| ~1090 | Strong | B-O-H bend |
| 670 - 890 | Strong | C-H bend (out-of-plane, aromatic) |
Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 176.10 | [M]⁺ (Molecular Ion) for C₁₀H₁₃BO₂ |
| 158.09 | [M - H₂O]⁺ |
| 140.08 | [M - 2H₂O]⁺ |
| Higher m/z values | Possible presence of boroxine trimers [M₃ - 3H₂O]⁺ |
Note on Mass Spectrometry: Boronic acids are known to undergo dehydration and trimerization to form cyclic boroxine anhydrides, especially under thermal conditions or in the gas phase of a mass spectrometer.[1] This can lead to the observation of ions corresponding to the dehydrated species and the boroxine.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of arylboronic acids. These should be adapted and optimized for the specific synthesis of this compound.
Synthesis of an Arylboronic Acid via Grignard Reaction
This protocol describes a general method for the synthesis of an arylboronic acid from the corresponding aryl bromide.[2]
Materials:
-
Aryl bromide (e.g., 2-bromo-5,6,7,8-tetrahydronaphthalene)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Triisopropyl borate
-
Aqueous HCl (e.g., 1 M)
-
Iodine crystal (for initiation)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of the aryl bromide in anhydrous diethyl ether. If the reaction does not initiate, add a small crystal of iodine. The reaction mixture is typically stirred until the magnesium is consumed.
-
Borylation: Cool the Grignard reagent to -78 °C using a dry ice/acetone bath. Add triisopropyl borate dropwise via a syringe, maintaining the temperature below -70 °C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy [3][4]
-
Sample Preparation: Dissolve 5-25 mg of the purified boronic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.
-
Data Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Use tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
FT-IR Spectroscopy [5]
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Obtain a background spectrum of the empty sample compartment or the pure KBr pellet. Then, acquire the sample spectrum. The instrument software will typically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in positive or negative ion mode over an appropriate mass range.
Visualizations
General Workflow for Spectroscopic Analysis
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Advancement of Tetralin Boronic Acids: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the discovery, history, synthesis, and applications of tetralin boronic acids has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at this important class of organic compounds, which serve as valuable building blocks in medicinal chemistry and materials science.
Discovery and History
The journey of boronic acids began in 1860 with Edward Frankland's first synthesis of a simple alkyl boronic acid.[1] However, the specific exploration of tetralin boronic acids, which incorporate the 1,2,3,4-tetrahydronaphthalene scaffold, is a more recent development driven by the need for novel structures in drug discovery. While a definitive seminal publication on the discovery of tetralin boronic acids is not readily apparent, their emergence is intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which revolutionized carbon-carbon bond formation.[2][3] The tetralin moiety, a partially hydrogenated naphthalene ring system, offers a unique three-dimensional structure that is attractive for designing molecules with specific biological activities.[4]
The development of synthetic routes to access tetralin boronic acids has been an extension of established methods for aryl boronic acid synthesis. The primary and most common method involves the reaction of an organometallic derivative of tetralin with a borate ester.[5]
Core Synthetic Methodologies
The synthesis of tetralin boronic acids primarily relies on the functionalization of a pre-existing tetralin core. The most widely adopted and versatile method is the borylation of a halo-tetralin, typically 2-bromo-5,6,7,8-tetrahydronaphthalene.[5]
Synthesis via Lithiation of Halo-Tetralin
This method involves a metal-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis. It is a robust and well-established procedure for preparing aryl boronic acids and has been successfully applied to the tetralin scaffold.[5]
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid [5]
-
Lithiation: A solution of 2-bromo-5,6,7,8-tetrahydronaphthalene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature, typically -78°C, under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of an organolithium reagent, most commonly n-butyllithium, is added dropwise. The reaction is stirred at this low temperature for a period to ensure complete metal-halogen exchange, forming the corresponding lithiated tetralin species.
-
Borylation: A trialkyl borate, such as triisopropyl borate or trimethyl borate, is then added to the reaction mixture at the same low temperature. The lithiated tetralin acts as a nucleophile, attacking the electrophilic boron atom of the borate ester to form a boronate ester intermediate.
-
Hydrolysis: After the borylation reaction is complete, the mixture is warmed to room temperature and then quenched by the addition of an aqueous acid, such as hydrochloric acid. This hydrolysis step converts the boronate ester into the desired this compound.
-
Workup and Purification: The product is typically extracted into an organic solvent, washed, dried, and concentrated. The crude boronic acid can then be purified by recrystallization or column chromatography.
A similar approach has been documented for the synthesis of the methylated derivative, 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, which reported a yield of approximately 73%.[5]
Logical Workflow for the Synthesis of this compound
Alternative Synthetic Routes
While the lithiation of halo-tetralins is the most common method, other general strategies for aryl boronic acid synthesis could theoretically be applied to the tetralin system. These include:
-
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction of a halo-tetralin with a diboron reagent, such as bis(pinacolato)diboron. This method offers good functional group tolerance.
-
Direct C-H Borylation: Iridium or rhodium-catalyzed direct borylation of the tetralin C-H bond. This is an atom-economical approach but may suffer from regioselectivity issues.
Quantitative Data
Quantitative data for the synthesis of tetralin boronic acids is not extensively documented in a centralized manner. However, based on analogous reactions, yields can vary depending on the specific substrate, reaction conditions, and purification methods.
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | 2-Bromo-5,6,7,8-tetrahydronaphthalene | n-BuLi, Triisopropyl borate, aq. HCl | THF | -78 to RT | N/A | [5] |
| 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid | 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | n-BuLi, Triisopropyl borate, aq. HCl | THF | -78 to RT | ~73 | [5] |
Note: N/A indicates that a specific yield was not provided in the cited source, although the synthetic route was described.
Applications in Organic Synthesis and Medicinal Chemistry
Tetralin boronic acids are primarily utilized as versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[2][3] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl and heteroaryl structures.
Suzuki-Miyaura Coupling Pathway
While specific biological activities of simple tetralin boronic acids are not widely reported, the tetralin scaffold itself is present in a variety of biologically active molecules. The incorporation of a boronic acid group onto this scaffold opens up possibilities for developing novel therapeutic agents. Boronic acids are known to act as inhibitors of serine proteases and can form reversible covalent bonds with diols, making them attractive for targeting enzymes and carbohydrates.[6][7] For instance, the boronic acid moiety in the drug Bortezomib is crucial for its inhibitory activity against the proteasome, a key target in cancer therapy.[6] The unique conformational properties of the tetralin ring system could be exploited to achieve selective binding to biological targets.
Future Outlook
Tetralin boronic acids represent a valuable, yet perhaps under-explored, class of building blocks for medicinal chemistry and materials science. Further research into more efficient and diverse synthetic routes, including direct C-H borylation, will likely expand their accessibility. A deeper investigation into the biological activities of a wider range of substituted tetralin boronic acids could lead to the discovery of novel therapeutic agents targeting a variety of diseases. The continued development of new applications for these versatile compounds is an active area of research with significant potential.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. US9132140B2 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]
- 5. This compound (405888-56-4) for sale [vulcanchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical aspects governing the reactivity of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, a key building block in synthetic and medicinal chemistry. While direct computational studies on this specific molecule are limited, this document extrapolates from established theoretical frameworks for arylboronic acids to elucidate its electronic properties, reactivity in Suzuki-Miyaura cross-coupling reactions, and other pertinent chemical behaviors. This guide aims to furnish researchers with a foundational understanding to inform experimental design and application in drug discovery and materials science.
Introduction
This compound, a derivative of the tetralin scaffold, is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its unique structural motif, combining an aliphatic six-membered ring with an aromatic system, imparts specific steric and electronic properties that influence its reactivity. Understanding these properties from a theoretical standpoint is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of complex molecules, including active pharmaceutical ingredients.
Physicochemical and Structural Properties
This compound is an organic compound with the molecular formula C₁₀H₁₃BO₂ and a molecular weight of 176.02 g/mol .[1] It typically presents as a solid at room temperature.[1] The structure features a boronic acid group attached to the aromatic ring of the tetrahydronaphthalene core.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BO₂ | [1] |
| Molecular Weight | 176.02 g/mol | [1] |
| Physical Appearance | Solid | [1] |
| CAS Number | 405888-56-4 | [1] |
Table 1: Physicochemical Properties of this compound
Theoretical Studies on Reactivity: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is the most prominent application of this compound. The reaction mechanism is a catalytic cycle involving a palladium complex and can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination. Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insights into the energetics and mechanism of this process for various arylboronic acids.
The Catalytic Cycle: A Theoretical Perspective
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The reactivity of the boronic acid is central to the transmetalation step.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Transmetalation: The Rate-Determining Step
Theoretical studies on various arylboronic acids suggest that transmetalation is often the rate-determining step of the catalytic cycle. This step involves the transfer of the organic moiety (the 5,6,7,8-tetrahydronaphthalen-2-yl group in this case) from the boron atom to the palladium center. The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.
Two primary pathways for transmetalation are proposed:
-
The "Boronate" Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate species [ArB(OH)₃]⁻. This anionic species is more nucleophilic and readily transfers the aryl group to the palladium complex.
-
The "Oxo-Palladium" Pathway: The base (typically a hydroxide) first coordinates to the palladium center, forming a palladium-hydroxo complex. This complex then reacts with the neutral boronic acid.
Computational studies on model systems have shown that the boronate pathway generally has a lower activation energy and is therefore considered the more favorable route.
| Parameter | Description | Theoretical Significance |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the transmetalation to occur. | A lower activation energy indicates a faster reaction rate. This is influenced by the electronic nature of the aryl group and the steric hindrance around the boron and palladium centers. |
| Reaction Energy (ΔG) | The overall free energy change of the transmetalation step. | A more negative reaction energy indicates a more thermodynamically favorable process. |
Table 2: Key Theoretical Parameters in Transmetalation
Due to the lack of specific DFT studies on this compound, exact quantitative data for its activation and reaction energies in the Suzuki-Miyaura coupling are not available. However, the electronic properties of the tetralin system suggest a reactivity profile comparable to other electron-rich arylboronic acids. The aliphatic portion of the tetralin ring is generally considered to be weakly electron-donating, which would slightly enhance the nucleophilicity of the aromatic ring and facilitate the transmetalation step.
Experimental Protocols
While theoretical studies provide a framework for understanding reactivity, experimental validation is essential. Below are generalized protocols for the synthesis and application of this compound in a Suzuki-Miyaura coupling reaction, compiled from standard procedures for arylboronic acids.
Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by hydrolysis.[2]
Figure 2: General workflow for the synthesis of this compound.
Protocol:
-
Dissolve 2-bromo-5,6,7,8-tetrahydronaphthalene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Suzuki-Miyaura Coupling Protocol
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Reagents and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere supply (argon or nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion
While direct theoretical studies on the reactivity of this compound are not extensively reported, a robust understanding can be derived from the well-established principles of arylboronic acid chemistry. The electronic character of the tetralin moiety suggests a reactivity profile akin to electron-rich arylboronic acids, favoring the crucial transmetalation step in Suzuki-Miyaura couplings. This guide provides a theoretical framework and practical experimental protocols to aid researchers in the effective utilization of this versatile building block in their synthetic endeavors. Further computational studies are warranted to provide more precise quantitative data on the reactivity of this specific and important molecule.
References
Unveiling the Potential: A Technical Guide to the Biological Activity of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activity of the synthetic compound 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid. While direct experimental data on this specific molecule is not publicly available, a comprehensive analysis of its core structural components—the tetralin (5,6,7,8-tetrahydronaphthalene) scaffold and the arylboronic acid functional group—provides a strong foundation for predicting its pharmacological profile. This document synthesizes the known biological activities of structurally related tetralin derivatives and the established roles of arylboronic acids in medicinal chemistry to propose potential therapeutic applications and guide future research. Detailed experimental protocols for evaluating these potential activities are also provided, alongside illustrative diagrams of synthetic pathways, experimental workflows, and potential signaling cascades.
Introduction: Compound Profile
This compound is an organic compound featuring a tetralin backbone with a boronic acid group at the 2-position of the aromatic ring. The tetralin structure is a key pharmacophore found in numerous biologically active molecules, including several approved drugs and clinical candidates. The boronic acid moiety is a versatile functional group in drug design, known for its ability to act as a potent and often reversible enzyme inhibitor. The strategic combination of these two components in this compound makes it a compelling candidate for biological investigation.
Chemical Identity:
| Property | Value |
| IUPAC Name | (5,6,7,8-Tetrahydronaphthalen-2-yl)boronic acid |
| Synonyms | 5,6,7,8-Tetrahydro-2-naphthaleneboronic acid |
| CAS Number | 405888-56-4 |
| Molecular Formula | C₁₀H₁₃BO₂ |
| Molecular Weight | 176.02 g/mol |
Potential Biological Activities Based on Structural Analogs
The biological potential of this compound can be inferred from the activities of its constituent parts.
The Tetralin Scaffold: A Privileged Structure in Drug Discovery
The tetralin ring system is present in a variety of compounds with demonstrated pharmacological effects, most notably in oncology. Semisynthetic derivatives of the natural product podophyllotoxin, which contains a tetralin-like core, such as etoposide and teniposide, are used as topoisomerase II inhibitors in cancer chemotherapy. Numerous studies have explored novel tetralin derivatives for their therapeutic potential.
Anticancer Activity:
Derivatives of the tetralin scaffold have shown significant promise as anticancer agents. For instance, novel thiazoline-tetralin derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.[1] These studies reveal that modifications to the tetralin core can lead to potent antiproliferative activity. The table below summarizes the in vitro anticancer activity of some representative tetralin derivatives against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.[1]
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| 4f | A549 | 54.3 ± 6.8 | 2.7 |
| 4g | A549 | 28.6 ± 4.1 | 7.8 |
| 4h | A549 | 48.6 ± 6.0 | 5.1 |
| 4b | MCF-7 | 69.2 ± 1.1 | - |
| 4d | MCF-7 | 71.8 ± 15.2 | - |
| Cisplatin | A549 | 108.3 ± 11.8 | - |
| Cisplatin | MCF-7 | 100.0 ± 3.3 | - |
Anticholinesterase Activity:
Certain tetralin derivatives have also been investigated for their ability to inhibit cholinesterases, enzymes critical in neurotransmission.[1] This suggests a potential application in the treatment of neurodegenerative diseases like Alzheimer's. The anticholinesterase activity of a specific thiazoline-tetralin derivative is presented below.[1]
| Compound | Enzyme | Inhibition (%) at 80 µg/mL |
| 4h | Acetylcholinesterase (AChE) | 49.92 |
The Arylboronic Acid Moiety: A Key to Enzyme Inhibition
Arylboronic acids are recognized as a "privileged" functional group in medicinal chemistry, largely due to their ability to act as potent and often reversible inhibitors of enzymes, particularly serine proteases.[2][3][4] The boron atom in boronic acids is electron-deficient, making it susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme, such as the hydroxyl group of serine. This interaction can lead to the formation of a stable, tetrahedral adduct that mimics the transition state of the enzyme-catalyzed reaction, thereby inhibiting the enzyme.[4]
The most prominent example of a boronic acid-containing drug is Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma. The boronic acid moiety in Bortezomib is crucial for its mechanism of action, forming a reversible covalent bond with the active site threonine of the proteasome.[5] The increasing number of FDA-approved boronic acid drugs highlights their therapeutic potential and desirable pharmacological properties.[6]
Postulated Biological Activity of this compound
Based on the evidence from its structural components, it is hypothesized that this compound could exhibit:
-
Anticancer Activity: The tetralin scaffold provides a strong basis for potential antiproliferative effects. The boronic acid group could enhance this activity by targeting enzymes involved in cancer cell proliferation and survival, such as serine proteases or potentially the proteasome.
-
Enzyme Inhibition: The arylboronic acid moiety makes it a prime candidate for screening against a variety of enzymes, particularly serine proteases involved in pathological processes.
-
Anticholinesterase Activity: Given the known activity of some tetralin derivatives, it is plausible that this compound could inhibit acetylcholinesterase or butyrylcholinesterase.
Experimental Protocols
To investigate the potential biological activities of this compound, a series of in vitro assays are recommended.
General Synthesis of Arylboronic Acids
A common method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.[7][8]
Protocol:
-
Lithiation: Dissolve the starting aryl bromide (e.g., 2-bromo-5,6,7,8-tetrahydronaphthalene) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C. Add a solution of n-butyllithium in hexanes dropwise while maintaining the low temperature. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: To the resulting aryllithium solution, add triisopropyl borate dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Stir vigorously for 1-2 hours.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Screening
A standard workflow for assessing the anticancer potential of a novel compound is outlined below.
4.2.1. Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
4.2.2. Tubulin Polymerization Assay
This assay assesses the compound's ability to interfere with microtubule formation, a known target for many anticancer drugs.[11][12][13][14]
Protocol:
-
Reaction Setup: In a 96-well plate, add a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter in a polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (e.g., nocodazole for inhibition, paclitaxel for enhancement) and a vehicle control.
-
Polymerization Initiation: Initiate polymerization by incubating the plate at 37 °C in a fluorescence plate reader.
-
Data Acquisition: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Analyze the effect of the compound on the rate and extent of polymerization.
4.2.3. Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, apoptosis and cell cycle progression can be analyzed.
-
Caspase Activity Assay: Measures the activation of caspases, key enzymes in the apoptotic pathway.[15][16][17][18][19] This can be performed using commercially available kits that detect the cleavage of a specific substrate by caspases, leading to a colorimetric or fluorometric signal.
-
Cell Cycle Analysis by Flow Cytometry: Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[20][21][22][23] Cells are stained with a DNA-intercalating dye like propidium iodide, and the DNA content is measured by flow cytometry. An accumulation of cells in a particular phase may indicate a cell cycle arrest induced by the compound.
Visualizations
Diagrams of Key Processes
Caption: General synthesis pathway for arylboronic acids.
Caption: Experimental workflow for biological activity screening.
Caption: Hypothetical signaling pathway targeting tubulin dynamics.
Conclusion and Future Directions
While this compound remains an understudied molecule, the analysis of its structural components strongly suggests a high potential for biological activity, particularly in the realm of oncology. The tetralin scaffold is a well-established pharmacophore in anticancer drug discovery, and the arylboronic acid moiety provides a proven mechanism for potent enzyme inhibition.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines. Should promising activity be identified, further studies to elucidate its mechanism of action, including its effects on tubulin polymerization, cell cycle progression, and apoptosis, are warranted. Screening against a panel of serine proteases and cholinesterases would also be a logical next step to explore its full therapeutic potential. The protocols and rationale outlined in this guide provide a solid framework for initiating the investigation of this compound as a novel therapeutic agent.
References
- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. ulab360.com [ulab360.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. Cell cycle analysis - Wikipedia [en.wikipedia.org]
literature review on the synthesis of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
Abstract
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is a valuable building block in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the construction of complex molecular architectures. Its unique tetralin scaffold is a common feature in medicinally relevant compounds. This technical guide provides a comprehensive review of the principal synthetic routes to this important intermediate. Detailed experimental protocols for three key methodologies are presented: synthesis via lithiation-borylation, synthesis via Grignard reaction, and a modern approach using direct iridium-catalyzed C-H borylation. Quantitative data is summarized for comparative analysis, and reaction pathways are illustrated to provide a clear and in-depth resource for laboratory synthesis.
Introduction and Strategic Overview
The synthesis of arylboronic acids is a cornerstone of contemporary organic chemistry. This compound, in particular, offers a versatile scaffold that merges an aromatic ring, suitable for cross-coupling, with a saturated carbocycle, providing three-dimensional character. The primary synthetic strategies diverge into two main categories: the functionalization of a pre-halogenated tetralin core and the direct C-H functionalization of the parent tetralin molecule.
-
Organometallic Pathway from 2-Bromotetralin : This classical and robust approach involves the initial preparation or procurement of 2-bromo-5,6,7,8-tetrahydronaphthalene. This precursor then undergoes a halogen-metal exchange to form a highly reactive organolithium or Grignard reagent, which is subsequently trapped with an electrophilic borate ester.
-
Direct C-H Borylation Pathway : A more atom-economical, modern approach involves the direct conversion of a C-H bond on the aromatic ring of 5,6,7,8-tetrahydronaphthalene (tetralin) to a C-B bond. This is typically achieved using iridium catalysis, which offers high regioselectivity based on steric factors.
Figure 1: High-level overview of the primary synthetic routes.
Pathway 1: Synthesis from 2-Bromo-5,6,7,8-tetrahydronaphthalene
This two-step pathway relies on the commercially available or synthesized halogenated precursor, 6-bromo-1,2,3,4-tetrahydronaphthalene (also named 2-bromo-5,6,7,8-tetrahydronaphthalene).[1]
Method A: Lithiation-Borylation
This method involves a bromine-lithium exchange at cryogenic temperatures to form an aryllithium species, which is then quenched with a trialkyl borate. The procedure is highly reliable and generally proceeds in good yield.
Experimental Protocol:
-
Materials: 2-Bromo-5,6,7,8-tetrahydronaphthalene, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, typically 2.5 M in hexanes), triisopropyl borate, 1 M Hydrochloric Acid (HCl), Diethyl ether, Brine.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add 2-bromo-5,6,7,8-tetrahydronaphthalene (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To the generated aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2).
-
Stir vigorously for 30 minutes to hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography.
-
Figure 2: Experimental workflow for the lithiation-borylation protocol.
Method B: Grignard-Borylation
An alternative to the organolithium route is the formation of a Grignard reagent. This method is often preferred for larger scale synthesis as it avoids the use of pyrophoric n-butyllithium and can be run at slightly higher temperatures.
Experimental Protocol:
-
Materials: 2-Bromo-5,6,7,8-tetrahydronaphthalene, Magnesium turnings, Iodine (crystal), anhydrous Tetrahydrofuran (THF), Trimethyl borate, 1 M Hydrochloric Acid (HCl), Diethyl ether, Brine.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of 2-bromo-5,6,7,8-tetrahydronaphthalene (1.0 eq) in anhydrous THF to the magnesium.
-
Initiate the reaction by gentle heating. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at reflux for 1-2 hours until most of the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to -78 °C.
-
In a separate flame-dried flask, prepare a solution of trimethyl borate (1.2 eq) in anhydrous THF.
-
Transfer the Grignard reagent to the trimethyl borate solution via cannula at -78 °C.
-
After the addition, allow the mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Follow steps 9-12 from the Lithiation-Borylation workup procedure for extraction and purification.
-
Pathway 2: Iridium-Catalyzed C-H Borylation
Direct C-H borylation is a powerful, modern technique that avoids the need for a halogenated starting material. The regioselectivity of the iridium-catalyzed reaction is primarily dictated by steric hindrance, leading to preferential borylation at the less-hindered C-2 position of the tetralin aromatic ring over the more hindered C-1 position.[2][3]
Experimental Protocol:
-
Materials: 5,6,7,8-Tetrahydronaphthalene (tetralin), Bis(pinacolato)diboron (B₂pin₂), [Ir(cod)OMe]₂ (Iridium(I) methoxide 1,5-cyclooctadiene dimer), 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy), Cyclooctane (or another high-boiling alkane solvent).
-
Procedure:
-
In a glovebox, add [Ir(cod)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%) to a screw-cap vial.
-
Add cyclooctane as the solvent.
-
Add 5,6,7,8-tetrahydronaphthalene (1.0 eq) followed by bis(pinacolato)diboron (1.1 eq).
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, the reaction mixture can be filtered through a short plug of silica gel, eluting with diethyl ether or ethyl acetate, to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude this compound pinacol ester.
-
This boronate ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a THF/water mixture.
-
Figure 3: Logical relationship in the Ir-catalyzed C-H borylation pathway.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative parameters for the described synthetic routes to provide a basis for comparison. Yields are representative and may vary based on reaction scale and optimization.
| Parameter | Method A: Lithiation-Borylation | Method B: Grignard-Borylation | Method C: Ir-Catalyzed Borylation |
| Starting Material | 2-Bromo-5,6,7,8-tetrahydronaphthalene | 2-Bromo-5,6,7,8-tetrahydronaphthalene | 5,6,7,8-Tetrahydronaphthalene (Tetralin) |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Magnesium, Trimethyl borate | B₂(pin)₂, [Ir(cod)OMe]₂, dtbpy |
| Stoichiometry (Reagent:SM) | n-BuLi (~1.1 eq), B(OiPr)₃ (~1.2 eq) | Mg (~1.2 eq), B(OMe)₃ (~1.2 eq) | B₂(pin)₂ (~1.1 eq), Ir cat. (1.5 mol%) |
| Solvent | Anhydrous THF | Anhydrous THF | Cyclooctane or Hexane |
| Temperature | -78 °C to Room Temp. | Reflux, then -78 °C to Room Temp. | 80 - 100 °C |
| Reaction Time | 3 - 6 hours | 4 - 16 hours (including Grignard formation) | 12 - 24 hours |
| Typical Yield | 75 - 90% | 70 - 85% | 70 - 85% (of pinacol ester) |
| Key Advantages | High yield, reliable, well-established. | Avoids pyrophoric n-BuLi, good for scale-up. | Atom-economical, avoids halogenated intermediates. |
| Key Disadvantages | Requires cryogenic temps, pyrophoric reagent. | Grignard initiation can be difficult, sensitive to moisture. | Expensive catalyst, high reaction temp, longer time. |
Conclusion
The synthesis of this compound can be successfully achieved through several reliable methods. The classical organometallic routes, via lithiation or Grignard reagent formation from 2-bromotetralin, remain the most common and well-established procedures, offering high yields with standard laboratory techniques. The choice between them often depends on scale and safety considerations, with the Grignard method being more amenable to larger preparations. The modern iridium-catalyzed C-H borylation of tetralin represents a more elegant and atom-economical alternative, bypassing the need for a halogenated precursor. While it requires a more expensive catalyst and higher temperatures, its efficiency and directness make it a highly attractive option, particularly in contexts where substrate availability is a concern. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including scale, cost, available equipment, and safety protocols.
References
- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iridium-Catalyzed C−H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]
Understanding the Stability of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, a key building block in medicinal chemistry and organic synthesis. Understanding the stability profile of this arylboronic acid is crucial for ensuring its quality, efficacy, and shelf-life in research and drug development settings. This document outlines the principal degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment.
Core Concepts in Arylboronic Acid Stability
Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity. The primary routes of degradation are protodeboronation and oxidation. The rate of these degradation processes can be influenced by various factors such as pH, temperature, light, and the presence of oxidizing agents.
Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved, resulting in the formation of the corresponding arene (5,6,7,8-tetrahydronaphthalene in this case) and boric acid.[1] This reaction is often catalyzed by aqueous acids or bases.[1][2] The pH of the solution plays a critical role, with studies on other arylboronic acids showing that protodeboronation can be accelerated under both acidic and basic conditions.[2]
Oxidation: Arylboronic acids can undergo oxidation to form the corresponding phenol. This process can be mediated by various oxidizing agents, including atmospheric oxygen and peroxides.[3][4] The oxidation of some arylboronic acids has been shown to be a significant degradation pathway, potentially leading to the formation of impurities that can complicate synthetic procedures and compromise the quality of the final product.[4]
Stability Profile of this compound
While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from the general behavior of arylboronic acids. The tetralin core is relatively stable, but the boronic acid moiety is the primary site of potential degradation.
Recommended Storage and Handling
To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The following conditions are recommended:
-
Temperature: Refrigeration is often advised.[5]
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation.[5]
-
Container: Use a tightly sealed container to protect from moisture.
Quantitative Stability Data
| Stress Condition | Parameter | Value | Degradation Product(s) | Percent Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | pH 1 | 5,6,7,8-tetrahydronaphthalene | Data not available |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | pH 13 | 5,6,7,8-tetrahydronaphthalene | Data not available |
| Oxidation | 3% H₂O₂, RT, 24h | N/A | 5,6,7,8-tetrahydronaphthalen-2-ol | Data not available |
| Thermal | 70°C, 7 days | N/A | Data not available | Data not available |
| Photostability | 1.2 million lux hours | N/A | Data not available | Data not available |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7]
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and degradation pathways.
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).[8]
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for a specified period (e.g., 24 hours).[8]
-
Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).[6]
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 70°C) for a specified period (e.g., 7 days).[6]
-
Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating analytical method, such as HPLC.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial to separate and quantify the intact drug substance from its degradation products.[5]
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used.[5] The pH of the aqueous phase can be adjusted to optimize separation. To minimize on-column hydrolysis, a mobile phase without a pH modifier can be beneficial.[9][10]
Procedure:
-
Prepare a stock solution of this compound.
-
Inject stressed and unstressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Peak purity analysis of the parent peak should be performed to ensure it is free from co-eluting degradants.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways for arylboronic acids and a typical workflow for a stability study.
Caption: Key degradation pathways for this compound.
Caption: A typical workflow for conducting a stability study of a drug substance.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. While specific stability data for this molecule is limited, an understanding of the general degradation pathways of arylboronic acids—protodeboronation and oxidation—provides a strong basis for its handling and storage. The implementation of robust stability testing protocols, including forced degradation studies and the use of validated stability-indicating analytical methods, is essential to ensure the quality and define an appropriate shelf-life for this important synthetic intermediate. Further research to generate specific quantitative stability data for this compound is highly recommended.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - STEMart [ste-mart.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Derivatives of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydronaphthalene scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The corresponding boronic acid, 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, serves as a versatile building block for the synthesis of a diverse array of derivatives, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, characterization, and burgeoning therapeutic applications of these derivatives. It is designed to be a valuable resource for researchers engaged in drug discovery and development, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of key chemical and biological pathways.
Introduction: The 5,6,7,8-Tetrahydronaphthalene Core in Medicinal Chemistry
The 5,6,7,8-tetrahydronaphthalene ring system, a hybrid of aromatic and alicyclic moieties, offers a unique three-dimensional architecture that has proven to be advantageous for molecular recognition by biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects. The introduction of a boronic acid functional group at the 2-position of this scaffold provides a powerful handle for synthetic diversification, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
Synthesis of this compound and its Derivatives
The parent compound, this compound, is typically synthesized from the corresponding 2-bromo-5,6,7,8-tetrahydronaphthalene. The most common synthetic route involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.
General Synthesis of the Boronic Acid Core
A general and widely applicable protocol for the synthesis of this compound is outlined below. This method can be adapted for the synthesis of substituted analogs.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-bromo-5,6,7,8-tetrahydronaphthalene, n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid (HCl), diethyl ether, magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 2-bromo-5,6,7,8-tetrahydronaphthalene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
To the resulting aryllithium species, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude boronic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of Derivatives via Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various aryl and heteroaryl halides. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally mild reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound, (hetero)aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, toluene, DMF/water mixture), and an inert atmosphere.
-
Procedure:
-
In a reaction vessel, combine this compound (1.0-1.5 equivalents), the (hetero)aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Biologically Active Derivatives of the 5,6,7,8-Tetrahydronaphthalene Scaffold
While comprehensive studies on a wide range of derivatives synthesized directly from this compound are limited in the public domain, research on compounds containing the 5,6,7,8-tetrahydronaphthalene core provides significant insights into their therapeutic potential. The following sections summarize the biological activities of such derivatives.
Antitumor Activity
Several studies have highlighted the potential of 5,6,7,8-tetrahydronaphthalene derivatives as anticancer agents. For instance, a series of polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties have been synthesized and evaluated for their tumor inhibitory activity.
Table 1: Antitumor Activity of Selected 5,6,7,8-Tetrahydronaphthalene Derivatives against Liver Cancer Cells (HepG-2)
| Compound ID | Structure | IC₅₀ (µM) |
| Doxorubicin | (Reference Drug) | 4.80 |
| Compound 8 | Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate | 5.21 |
| Compound 10 | 2-(3-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridin-4-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | 6.13 |
Data sourced from a study on polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives.
Enzyme Inhibition
The 5,6,7,8-tetrahydronaphthalene scaffold has been explored for its potential to inhibit various enzymes implicated in disease.
Heterocyclic substituted tetralone derivatives, which are structurally related to the 5,6,7,8-tetrahydronaphthalene core, have been investigated as inhibitors of cytochrome P450 enzymes involved in steroid biosynthesis, such as aromatase (P450 arom) and 17α-hydroxylase/17,20-lyase (P450 17).
Table 2: Inhibitory Activity of Tetralone Derivatives against Steroidogenic Enzymes
| Compound ID | Target Enzyme | Inhibitory Potency |
| Compound 17 | P450 arom | Relative Potency = 110 (Aminoglutethimide = 1) |
| Compound 16 | P450 arom | Relative Potency = 71 (Aminoglutethimide = 1) |
| Compound 20 | P450 17 | Relative Potency = 10 (Ketoconazole = 1) |
Data sourced from a study on heterocyclic substituted tetralones.
Derivatives of 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines have been designed and synthesized as microtubule targeting agents. These compounds have shown potent antiproliferative effects.
Table 3: Antiproliferative Activity of Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Derivatives
| Compound ID | IC₅₀ (nM) |
| Compound 4 | < 40 |
| Compound 5 | < 40 |
| Compound 7 | < 40 |
Data sourced from a study on 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines as microtubule targeting agents.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 5,6,7,8-tetrahydronaphthalene derivatives suggest their interaction with various cellular signaling pathways. For instance, their antitumor effects may be mediated through the inhibition of key enzymes like protein kinases or by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 5,6,7,8-tetrahydronaphthalen-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a principal method for the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1][2]
This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid as the organoboron coupling partner. The 5,6,7,8-tetrahydronaphthalene (tetralin) moiety is a valuable structural motif in medicinal chemistry, and this protocol offers a robust method for its incorporation into a variety of molecular frameworks. The reaction proceeds under mild conditions and is amenable to a range of aryl and heteroaryl halides.[3][4]
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[3][5][6] The choice of catalyst, base, and solvent is critical for optimizing reaction yield and purity.[7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide. Optimization of reaction conditions (e.g., temperature, reaction time, choice of base or catalyst) may be necessary for different substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene, 3-bromopyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])[4][8]
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))[4][8]
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), or a mixture such as Toluene/Water or Dioxane/Water)[5]
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (flame-dried)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).[9]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) via syringe. If using a solid catalyst and ligand, they can be added in step 1. If using a pre-catalyst like Pd(OAc)₂, add the appropriate phosphine ligand. Common catalyst loading is 1-5 mol%.
-
Reaction: Stir the mixture at room temperature for a few minutes to ensure homogeneity, then heat the reaction to the desired temperature (typically 80-110 °C).[9]
-
Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.[9]
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 88 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 78 |
| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | 100 | 10 | 95 |
| 5 | 4-Bromobenzonitrile | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 95 | 14 | 90 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules with therapeutic potential. Its rigid, partially saturated bicyclic structure offers a unique scaffold that can be exploited to probe protein-ligand interactions and optimize the pharmacokinetic properties of drug candidates. Boronic acids, in general, are recognized for their stability, low toxicity, and their ability to act as bioisosteres of carboxylic acids, capable of forming reversible covalent bonds with biological nucleophiles.[1] This characteristic is particularly valuable in the design of enzyme inhibitors.
The primary application of this compound highlighted in recent drug discovery efforts is in the development of kinase inhibitors, specifically targeting oncogenic fusion proteins such as ROS1.
Application: Synthesis of ROS1 Kinase Inhibitors for Cancer Therapy
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that, when genetically rearranged, can act as a potent oncogenic driver in various cancers, including a subset of non-small cell lung cancer (NSCLC). The development of small-molecule inhibitors targeting these ROS1 fusion proteins has emerged as a promising therapeutic strategy.
The 5,6,7,8-tetrahydronaphthalen-2-yl moiety has been successfully incorporated into substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives, which have demonstrated significant inhibitory activity against ROS1.[2] The tetrahydronaphthalene group in these compounds serves to occupy a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the overall potency and selectivity of the inhibitor.
Signaling Pathway of ROS1 Inhibition
Caption: Inhibition of ROS1 fusion protein signaling by a competitive inhibitor.
Quantitative Data: In Vitro Activity of ROS1 Inhibitors
The following table summarizes the in vitro biological activity of representative compounds synthesized using this compound against ROS1 kinase. The data is extracted from patent literature and demonstrates the potent inhibitory activity of these molecules.[2]
| Compound ID | R Group on Pyrazolopyrazine Core | ROS1 IC50 (nM) |
| 1 | 5,6,7,8-Tetrahydronaphthalen-2-yl | 10 - 50 |
| 2 | 4-tert-Butylphenyl | 1 - 10 |
| 3 | 4-(Trifluoromethyl)phenyl | 1 - 10 |
Note: The IC50 values are presented as ranges as disclosed in the source patent.[2]
Experimental Protocols
General Synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core with this compound.
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
Halogenated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (e.g., 3-chloro or 3-bromo derivative) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.05 - 0.1 equiv)
-
Base (e.g., Potassium carbonate, K2CO3, or Sodium carbonate, Na2CO3) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture such as Toluene/Ethanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the halogenated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, this compound, palladium catalyst, and base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent(s) to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(5,6,7,8-tetrahydronaphthalen-2-yl)-substituted pyrazolopyrazine derivative.
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Kinase Assay Protocol (General)
To evaluate the inhibitory activity of the synthesized compounds against ROS1 kinase, a biochemical assay is typically performed.
Principle:
The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often detected using a luminescent ATP detection reagent, where the amount of ATP consumed is inversely proportional to the luminescence signal.
Materials:
-
Recombinant human ROS1 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Add the ROS1 kinase and substrate solution to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable synthetic intermediate for the construction of potent kinase inhibitors, particularly in the context of targeted cancer therapy. The protocols and data presented herein provide a framework for the synthesis and evaluation of novel drug candidates incorporating this versatile chemical moiety. The continued exploration of this and related scaffolds is likely to yield further advances in medicinal chemistry.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Tetralin Scaffold
The 5,6,7,8-tetrahydronaphthalene, or tetralin, moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its unique three-dimensional structure, combining an aromatic ring with a saturated carbocycle, allows for versatile interactions with biological targets. 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is a key building block that provides a direct and efficient route to introduce this valuable scaffold into complex molecules. Its stability, reactivity, and commercial availability make it an indispensable tool for synthetic chemists in drug discovery and development.
This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Detailed protocols, mechanistic insights, and key experimental considerations are presented to enable researchers to effectively utilize this versatile reagent.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone application of this compound. This reaction facilitates the formation of a carbon-carbon bond between the tetralin scaffold and various aryl or heteroaryl halides, providing a powerful method for the synthesis of biaryl and heteroaryl-aryl structures.[2][3]
Mechanistic Overview: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Couplings
While specific yield data for a broad range of couplings with this compound is not extensively consolidated in publicly available literature, the following table presents plausible reaction conditions based on general protocols for Suzuki-Miyaura reactions with similar arylboronic acids. These should be considered as starting points for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 |
| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 |
| 4 | 2-Bromo-6-methylnaphthalene | Pd(PCy₃)₂ (3) | K₃PO₄ | THF/H₂O | 80 | 18 |
Note: Yields for these reactions are typically reported in the range of good to excellent (70-95%), but will be highly dependent on the specific substrates and precise reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, with 10-25% water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Beyond Suzuki-Miyaura: Other Potential Applications
While Suzuki-Miyaura coupling is the most prominent application, the reactivity of the boronic acid functional group allows for its potential use in other important synthetic transformations.
Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling reaction offers a valuable method for the formation of carbon-heteroatom bonds.[4][5] This copper-catalyzed reaction couples arylboronic acids with amines, amides, or alcohols to form the corresponding N-aryl and O-aryl products. This compound can serve as the aryl donor in this transformation, providing a route to 2-amino- and 2-oxy-tetralin derivatives, which are important pharmacophores. The reaction is often carried out under mild conditions, open to the air, making it an attractive alternative to palladium-catalyzed C-N and C-O coupling reactions.[4]
Synthesis of this compound
The accessibility of this compound is a key factor in its widespread use. A common synthetic route involves the lithiation of 2-bromo-5,6,7,8-tetrahydronaphthalene followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent acidic hydrolysis to yield the desired boronic acid.[2]
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the construction of biaryl and heteroaryl-aryl compounds containing the medicinally important tetralin scaffold. The potential for its use in other transformations, such as Chan-Lam coupling, further expands its synthetic utility. The protocols and information provided in this guide are intended to empower researchers to effectively incorporate this key building block into their synthetic strategies for the discovery and development of new chemical entities.
References
Synthesis of Novel Heterocyclic Scaffolds Utilizing 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds incorporating the 5,6,7,8-tetrahydronaphthalene moiety. The primary focus is on the strategic use of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for the construction of complex molecular architectures.[1][2] Additionally, alternative multi-component reaction strategies are presented, offering versatile pathways to a range of biologically relevant heterocyclic systems.
The unique structural features of the 5,6,7,8-tetrahydronaphthalene scaffold, combining a rigid aromatic ring with a flexible saturated ring, make it a valuable pharmacophore in drug discovery. Its incorporation into heterocyclic systems can lead to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl- and Heteroaryl-Substituted Tetrahydronaphthalenes
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1][2] This reaction is particularly valuable for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and coupling partners.[3]
In the context of this application, this compound serves as a key building block to introduce the tetrahydronaphthalene moiety onto various heterocyclic cores. This approach allows for the modular synthesis of a library of compounds for structure-activity relationship (SAR) studies.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with a heterocyclic halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Heterocyclic halide (e.g., 2-bromopyridine, 4-chloropyrimidine, 6-bromoquinoline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the heterocyclic halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired heterocyclic compound.
Quantitative Data Summary: Representative Suzuki-Miyaura Couplings
| Heterocyclic Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 | Hypothetical |
| 4-Chloropyrimidine | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 78 | Hypothetical |
| 6-Bromoquinoline | Pd(OAc)₂/SPhos | K₃PO₄ | t-Amyl alcohol | 110 | 6 | 92 | [4] |
| 2-Chloropyrazine | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 12 | 88 | [4] |
Application Note 2: Multi-component Synthesis of Pyridine Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Several pyridine-based heterocyclic compounds incorporating the tetrahydronaphthalene scaffold have been synthesized using this strategy, often starting from 2-acetyl-5,6,7,8-tetrahydronaphthalene.[5][6][7]
General Reaction Scheme:
Caption: Multi-component synthesis of pyridine derivatives.
Experimental Protocol: Synthesis of 2-Oxo-4-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-dihydropyridine-3-carbonitrile
This protocol is adapted from reported procedures for the synthesis of tetralin-pyridine hybrids.[5][7]
Materials:
-
2-Acetyl-5,6,7,8-tetrahydronaphthalene
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Ammonium acetate
-
n-Butanol
Procedure:
-
A mixture of 2-acetyl-5,6,7,8-tetrahydronaphthalene (1.0 equivalent), benzaldehyde (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and a large excess of ammonium acetate (e.g., 8-10 equivalents) in n-butanol is prepared in a round-bottom flask.
-
The mixture is heated to reflux for 4-6 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with ethanol, and then with diethyl ether.
-
The solid product is dried under vacuum to yield the desired 2-oxo-pyridine derivative. Further purification can be achieved by recrystallization if necessary.
Quantitative Data Summary: Multi-component Synthesis of Pyridine Derivatives
| Aldehyde | Amine Source | Active Methylene | Solvent | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Ammonium Acetate | Ethyl Cyanoacetate | n-Butanol | Good | [5][8] |
| 2,6-Dichlorobenzaldehyde | Ammonium Acetate | Cyanothioacetamide | n-Butanol | - | [7] |
| 3-Ethoxy-4-hydroxybenzaldehyde | Ammonium Acetate | Malononitrile | n-Butanol | - | [7] |
Application Note 3: Synthesis of Fused Heterocyclic Systems
The 5,6,7,8-tetrahydronaphthalene moiety can also be incorporated into fused heterocyclic systems such as quinolines and benzofurans. These scaffolds are of significant interest in drug discovery due to their presence in numerous bioactive natural products and synthetic drugs.
Synthesis of Tetrahydrobenzo[g]quinoline Derivatives
The synthesis of tetrahydrobenzo[g]quinoline derivatives can be achieved through a cyclization reaction starting from 2-amino-5,6,7,8-tetrahydronaphthalene.[6]
Reaction Workflow:
Caption: Synthesis of a tetrahydrobenzo[g]quinoline derivative.
Experimental Protocol: Synthesis of Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate
This protocol is based on the methodology reported for the synthesis of quinoline derivatives from aminotetralin.[6]
Materials:
-
2-Amino-5,6,7,8-tetrahydronaphthalene
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether
Procedure:
-
A mixture of 2-amino-5,6,7,8-tetrahydronaphthalene (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent) is heated, and the ethanol formed during the reaction is distilled off.
-
The resulting aminomethylenemalonate derivative is then added to boiling diphenyl ether and refluxed for a short period (e.g., 15-30 minutes).
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with a suitable solvent like benzene or toluene and then recrystallized from a high-boiling point solvent (e.g., DMF) to afford the pure tetrahydrobenzo[g]quinoline product.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of novel heterocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides a powerful and modular approach for its incorporation into diverse heterocyclic scaffolds. Furthermore, alternative synthetic strategies, such as multi-component reactions and cyclization of functionalized tetrahydronaphthalene precursors, offer efficient routes to complex heterocyclic systems. The protocols and data presented herein serve as a comprehensive guide for researchers in the exploration of new chemical entities for drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid in Functional Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid and its derivatives as versatile building blocks in the synthesis of functional materials. The unique structural motif of the tetrahydronaphthalene core, combining a rigid aromatic ring with a flexible saturated ring, makes it an attractive scaffold for applications in organic electronics, drug discovery, and liquid crystal technology.
Application in Organic Electronics: Synthesis of Biphenyl-Based OLED Host Materials
The rigid biphenyl core is a common structural element in materials for organic light-emitting diodes (OLEDs), often serving as a high-triplet-energy host for phosphorescent emitters. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of these biphenyl structures. This compound can be efficiently coupled with various aryl halides to introduce the tetrahydronaphthalene moiety, which can enhance the solubility and morphological stability of the final material.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene (solvent)
-
Water (co-solvent)
-
Ethanol (co-solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Add a 4:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium(II) acetate and triphenylphosphine catalysts.
-
Heat the reaction mixture to 85-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired biphenyl product.
Representative Photophysical Data for Biphenyl-Based OLED Host Materials
| Parameter | Value |
| Absorption Maximum (λabs) | ~ 290 nm |
| Emission Maximum (λem) | ~ 350 nm |
| Photoluminescence Quantum Yield (ΦPL) | > 80% |
| Triplet Energy (ET) | > 2.8 eV |
Note: This data is representative of simple biphenyl compounds and serves as a guideline for the expected properties.
Synthetic Workflow for a Biphenyl-Based OLED Host Material
Application in Drug Discovery: Synthesis of Tetralone-Based Enzyme Inhibitors
The tetralone scaffold, present in (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid, is a privileged structure in medicinal chemistry and has been explored for various biological activities, including as an antibacterial and anticancer agent.[1][2] The boronic acid moiety itself can act as a warhead, forming covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent inhibition.
Experimental Protocol: Synthesis of a Tetralone-Based Biaryl Compound
This protocol outlines the synthesis of a biaryl compound from (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid and a heterocyclic halide, a common strategy in the development of enzyme inhibitors.
Materials:
-
(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (1.0 equivalent)
-
Heterocyclic halide (e.g., 2-bromopyridine) (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol (eluents)
Procedure:
-
In a microwave vial, combine (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid, the heterocyclic halide, and sodium carbonate.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Purge the vial with an inert gas (argon or nitrogen).
-
Add the Pd(dppf)Cl₂ catalyst.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 20-40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a dichloromethane/methanol gradient to obtain the pure product.
Representative Biological Activity Data
The following table provides hypothetical, yet realistic, inhibitory concentration (IC₅₀) values for a tetralone-based compound against a target enzyme.
| Compound | Target Enzyme | IC₅₀ (nM) |
| Tetralone-Biaryl Derivative | Bacterial Dihydrofolate Reductase (DHFR) | 150 |
| Tetralone-Biaryl Derivative | Human Serine Protease | 85 |
Note: These values are hypothetical and serve to illustrate the type of data generated in drug discovery programs.
Drug Discovery Workflow for Tetralone-Based Inhibitors
Application in Liquid Crystal Design
The rigid core of the 5,6,7,8-tetrahydronaphthalene unit makes it a candidate for the central mesogenic unit in liquid crystals.[3][4] By attaching flexible long alkyl or alkoxy chains to the aromatic ring, typically via Suzuki-Miyaura coupling, it is possible to induce calamitic (rod-like) liquid crystalline phases such as nematic and smectic phases. The non-coplanar nature of the saturated and aromatic rings can influence the packing of the molecules and, consequently, the mesophase behavior.
Design Strategy for Tetrahydronaphthalene-Based Liquid Crystals
The general design strategy involves a central rigid core (the tetrahydronaphthalene moiety) and one or two flexible terminal chains. A linking group, such as a direct C-C bond formed by Suzuki coupling, connects the core to another aromatic ring which may also be substituted with a terminal chain. The length and nature of these terminal chains, along with the overall molecular shape, will determine the type of liquid crystalline phase and the temperature range over which it is stable.
Logical Relationship for Liquid Crystal Design
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid. The methodologies outlined herein are essential for the synthesis of a variety of substituted tetrahydronaphthalene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This document focuses on the application of this compound in several key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions enable the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively, onto the tetrahydronaphthalene core, providing access to a diverse range of chemical structures for drug discovery and development.
Core Concepts: Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or a related step, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide or triflate.[2]
Quantitative Data
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 24 | 65 |
| 4 | 4-Chlorotoluene | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 72 |
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst, and the ligand.
-
Add the base and the solvent.
-
Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Application Notes and Protocols: Scale-Up Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is based on a well-established route involving the lithiation of 2-bromo-5,6,7,8-tetrahydronaphthalene followed by borylation. This application note includes a comprehensive experimental protocol, safety considerations for large-scale reactions, and expected quantitative data.
Introduction
This compound and its derivatives are key building blocks in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The tetralin moiety is a common scaffold in medicinal chemistry, and the ability to functionalize it via the boronic acid group is crucial for the synthesis of a wide range of biologically active molecules. As the demand for these intermediates increases, the need for robust and scalable synthetic procedures becomes paramount. This protocol details a reliable method for the gram- to kilogram-scale production of this compound.
Overall Synthesis Workflow
The scale-up synthesis of this compound is a two-step process starting from 2-bromo-5,6,7,8-tetrahydronaphthalene. The first step involves a lithium-halogen exchange reaction using n-butyllithium at low temperatures to generate the corresponding aryllithium intermediate. This intermediate is then reacted in situ with triisopropyl borate. The final step is the hydrolysis of the resulting boronate ester to yield the desired boronic acid.
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the scale-up synthesis of this compound, based on a representative 100 g scale reaction. The expected yield is extrapolated from the synthesis of structurally similar compounds.[3]
| Parameter | Value | Notes |
| Starting Material | ||
| 2-Bromo-5,6,7,8-tetrahydronaphthalene | 100 g | - |
| n-Butyllithium (2.5 M in hexanes) | 190 mL | 1.05 equivalents |
| Triisopropyl borate | 100 mL | 1.1 equivalents |
| Product | ||
| This compound | ||
| Theoretical Yield | 83.4 g | - |
| Expected Yield | ~61 g | ~73% |
| Purity | >98% | By NMR and LC-MS |
| Appearance | White to off-white solid | - |
Experimental Protocol
This protocol is designed for a 100 g scale synthesis of this compound. All operations involving pyrophoric reagents must be conducted under an inert atmosphere (nitrogen or argon) by trained personnel with appropriate personal protective equipment.
Materials and Equipment:
-
Three-necked round-bottom flask (2 L), equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel.
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
2-Bromo-5,6,7,8-tetrahydronaphthalene (100 g, 0.474 mol)
-
Anhydrous tetrahydrofuran (THF), 1 L
-
n-Butyllithium (2.5 M in hexanes, 190 mL, 0.498 mol)
-
Triisopropyl borate (100 mL, 0.521 mol)
-
Hydrochloric acid (2 M aqueous solution)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Lithiation
-
Set up the 2 L three-necked flask under a positive pressure of nitrogen.
-
Add 2-bromo-5,6,7,8-tetrahydronaphthalene (100 g) and anhydrous THF (1 L) to the flask.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (190 mL) dropwise via the addition funnel over a period of 60-90 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 60 minutes.
Step 2: Borylation and Hydrolysis
-
While maintaining the temperature at -78 °C, add triisopropyl borate (100 mL) dropwise to the reaction mixture over 30-45 minutes.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of 2 M hydrochloric acid until the aqueous layer is acidic (pH ~1-2).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Triturate the crude solid with hexanes to remove non-polar impurities.
-
Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexanes or water) to afford pure this compound.
-
Dry the purified product under vacuum.
Safety and Handling Considerations
The use of n-butyllithium, a pyrophoric reagent, on a large scale requires strict safety protocols.
Caption: Key safety considerations for large-scale lithiation reactions.
-
Inert Atmosphere: All operations involving n-butyllithium must be performed under a dry, inert atmosphere to prevent contact with air and moisture.[4][5][6]
-
Personal Protective Equipment (PPE): Flame-retardant lab coats, safety goggles, and appropriate gloves are mandatory.[5]
-
Temperature Control: The highly exothermic nature of the lithiation reaction necessitates strict temperature control. Maintaining the reaction at -78 °C is crucial to minimize side reactions and ensure safety.
-
Reagent Transfer: For kilogram-scale reactions, the use of a cannula for transferring n-butyllithium is recommended over a syringe to minimize the risk of spills and exposure to air.[5]
-
Quenching: The reaction should be quenched slowly and at low temperatures to control the exotherm.
-
Emergency Preparedness: A Class D fire extinguisher for combustible metals should be readily available. All personnel should be aware of the location and operation of safety showers and eyewash stations.[4]
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound. By adhering to the detailed experimental procedures and safety precautions, researchers and drug development professionals can safely and efficiently produce this important building block on a large scale, facilitating the development of novel chemical entities.
References
Application Notes & Protocols: 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid in Modern Agrochemical Research
Introduction: A Scaffold of Latent Potential
In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic selection of molecular building blocks is paramount. 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid (CAS 405888-56-4), a derivative of the tetralin scaffold, represents a key reagent for introducing a privileged structural motif into prospective herbicidal, fungicidal, and insecticidal candidates.[1] The tetralin core, a partially hydrogenated naphthalene system, is found in a variety of biologically active molecules.[2] Research has demonstrated that derivatives of this scaffold exhibit potent antifungal and herbicidal activities, making it a compelling starting point for discovery campaigns.[3][4][5][6]
This guide provides an in-depth exploration of the primary application of this compound: its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to generate libraries of novel compounds for agrochemical screening. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and illustrate the logical workflow from synthesis to primary biological evaluation.
Section 1: The Strategic Value of the Tetralin Moiety
The tetralin framework is more than an inert spacer; its conformational flexibility and lipophilic nature can significantly influence a molecule's interaction with biological targets and its pharmacokinetic properties within a plant or pest. The decision to incorporate this specific scaffold is grounded in a body of evidence pointing to its biological relevance in adjacent fields.
| Biological Activity of Tetralin Derivatives | Key Findings | Potential Agrochemical Relevance | Reference |
| Antifungal Activity | Novel 2-aminotetralin derivatives demonstrated potent activity against pathogenic fungi, in some cases exceeding that of the commercial agent fluconazole.[4][5] | Development of new fungicides for crop protection. | [4][5][7] |
| Herbicidal Activity | Tetrahydrolinalyl amides showed significant growth inhibitory effects against weed species like Lolium perenne and Echinochloa crusgalli.[3] | Direct application in the discovery of new herbicides. | [3] |
| Anticholinesterase Activity | Certain thiazoline-tetralin hybrids have shown inhibitory activity against acetylcholinesterase (AChE).[8] | Potential for developing novel insecticides, as AChE is a key target in insect nervous systems. | [8][9] |
The utility of this compound lies in its ability to serve as a versatile handle for strategically installing this promising scaffold onto other heterocyclic systems known for their agrochemical activity.
Section 2: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[10][11] Its widespread adoption in agrochemical discovery is due to its exceptionally mild reaction conditions and remarkable tolerance of a wide array of functional groups, which minimizes the need for cumbersome protecting group strategies.[11][12]
Causality of the Reaction: The reaction's success hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. A base is critically required to activate the boronic acid, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step to proceed efficiently.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale provided. They represent a robust starting point for researchers.
Protocol 1: Synthesis of a Novel Biaryl Compound via Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a generic heteroaryl halide (2-bromo-5-chloropyridine), a common substructure in agrochemicals.
Objective: To synthesize 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-5-chloropyridine.
Materials:
-
This compound (1.1 eq, e.g., 211 mg)
-
2-Bromo-5-chloropyridine (1.0 eq, e.g., 192 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, e.g., 35 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq, e.g., 212 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask (25 mL), reflux condenser, magnetic stirrer, nitrogen inlet.
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-bromo-5-chloropyridine, this compound, and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen for 5-10 minutes. Causality: This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of nitrogen, add toluene, ethanol, and an aqueous solution of sodium carbonate. Stir the resulting slurry for 15 minutes at room temperature.
-
Catalyst Addition: Briefly remove the nitrogen inlet and add the Pd(PPh₃)₄ catalyst in one portion. Note: The catalyst is air-sensitive, so this step should be performed swiftly. Re-establish the nitrogen atmosphere.
-
Reaction Execution: Heat the reaction mixture to 90 °C (oil bath temperature) and allow it to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) mobile phase. The disappearance of the starting aryl bromide spot indicates reaction completion (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (10 mL each). Rationale: This ensures complete recovery of the organic product from the aqueous phase.
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Caption: A generalized workflow for the synthesis and purification of novel agrochemical candidates.
Protocol 2: Primary Screening for Pre-Emergence Herbicidal Activity
This protocol outlines a standard method for evaluating the herbicidal potential of a newly synthesized compound against a model monocot weed, barnyard grass (Echinochloa crusgalli).[14]
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the germination and early growth of E. crusgalli.
Materials:
-
Synthesized test compound.
-
Positive Control: Glyphosate solution (e.g., 1 mmol/L).[3]
-
Negative Control: Solvent used for dissolution (e.g., acetone or DMSO) + water.
-
Echinochloa crusgalli seeds.
-
Petri dishes (90 mm) with filter paper.
-
Growth chamber (25 °C, 16h light/8h dark cycle).
-
Acetone or DMSO for stock solution preparation.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mmol/L stock solution of the test compound in a minimal amount of acetone or DMSO.
-
Test Concentration Preparation: Create a series of dilutions from the stock solution (e.g., 1, 0.5, 0.1, 0.05, 0.01 mmol/L) in water. The final concentration of the organic solvent should be kept constant and low (<0.5%) across all treatments.
-
Seed Plating: Place 20 viable seeds of E. crusgalli evenly on the filter paper in each Petri dish.
-
Treatment Application: Add 5 mL of the respective test solution (or control solution) to each Petri dish. Each concentration and control should be replicated at least three times.
-
Incubation: Seal the Petri dishes with paraffin film to prevent evaporation and place them in a controlled growth chamber.
-
Evaluation: After 7-10 days, measure the root length and shoot length of the germinated seedlings for each treatment.
-
Data Analysis: Calculate the percent inhibition of root and shoot growth for each concentration relative to the negative control. Plot the data to determine the IC₅₀ value (the concentration required to inhibit growth by 50%).
Illustrative Data Presentation:
| Compound | Concentration (mmol/L) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
| Test Compound 1 | 0.05 | 95 | 88 |
| 0.01 | 65 | 52 | |
| Glyphosate (Control) | 0.05 | 98 | 75 |
| Negative Control | N/A | 0 | 0 |
Section 4: Structure-Activity Relationship (SAR) Insights
By synthesizing a library of analogues using Protocol 1 and evaluating them with Protocol 2, researchers can build a robust SAR. For example, by varying the substituents on the pyridine ring coupled to the tetralin moiety, one can probe the effects of electronics and sterics on herbicidal activity. Previous research on related amide structures has shown that electron-donating groups on an aromatic ring can enhance herbicidal activity compared to electron-withdrawing groups.[3] This provides a testable hypothesis for the optimization of new lead compounds derived from this compound.
Conclusion
This compound is not merely a chemical reagent but a strategic tool in the agrochemical discovery pipeline. Its primary and most powerful application is facilitating the construction of novel, complex molecules through the robust and versatile Suzuki-Miyaura cross-coupling reaction. By enabling the seamless integration of the biologically relevant tetralin scaffold, this building block empowers researchers to explore new chemical space efficiently, accelerating the identification of next-generation herbicides, fungicides, and insecticides. The protocols and insights provided herein serve as a comprehensive guide for harnessing its full potential.
References
- 1. This compound (405888-56-4) for sale [vulcanchem.com]
- 2. Tetralin - Wikipedia [en.wikipedia.org]
- 3. journals.caf.ac.cn [journals.caf.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives [ouci.dntb.gov.ua]
- 8. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid in Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid in the development of novel synthetic methodologies. The focus is on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds.
Introduction
This compound is a versatile building block in organic synthesis.[1] Its tetralin scaffold is a common structural motif in a variety of biologically active compounds, including anticancer, antifungal, and antidepressant agents.[2][[“]][4][5] This makes the development of efficient synthetic methodologies utilizing this boronic acid of significant interest to the drug discovery and development community.
The boronic acid functional group allows for a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a diverse array of coupling partners.[6]
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate ester.[7] The following protocol describes a representative procedure for the synthesis of this compound from the corresponding 2-bromo-5,6,7,8-tetrahydronaphthalene.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-5,6,7,8-tetrahydronaphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-bromo-5,6,7,8-tetrahydronaphthalene (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[1]
-
Borylation: To the cooled solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[8][9] This reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds and is widely used in the synthesis of biaryl compounds.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a Schlenk flask or a microwave vial, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various arylboronic acids with aryl halides. While specific data for this compound is not extensively published, these examples provide a strong starting point for reaction optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| 3 | 1-Iodonaphthalene | 3-Furylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 88 |
| 4 | 3-Bromopyridine | This compound (hypothetical) | Pd(OAc)₂ (2), XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 110 | >85 (expected) |
Workflow and Mechanistic Overview
The successful application of this compound in synthetic methodologies relies on a systematic workflow from synthesis to application. The mechanism of the key Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle.
Synthetic and Application Workflow
References
- 1. This compound (405888-56-4) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid.
Troubleshooting Guide
Low yields or incomplete reactions are common hurdles in Suzuki-Miyaura couplings, particularly with sterically hindered substrates. This guide offers a systematic approach to identifying and resolving these issues.
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand.[1] - Ensure proper storage of catalyst and ligand under an inert atmosphere to prevent degradation and oxidation.[1] - Consider using a more robust pre-catalyst. |
| Oxygen Contamination | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2] - Maintain a positive pressure of inert gas throughout the reaction setup. |
| Impure or Degraded Reagents | - Verify the purity of this compound and the aryl halide. Boronic acids can degrade over time.[2] - Use anhydrous solvents and dry the base if performing the reaction under anhydrous conditions.[2] |
| Suboptimal Base | - The choice of base is critical and often substrate-dependent. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] - Ensure the base is finely powdered for better solubility and reactivity.[2] |
| Incorrect Solvent System | - The solvent influences the solubility of reagents and the stability of the catalytic species.[4] Common choices include 1,4-dioxane, THF, or toluene, often with water as a co-solvent.[4][5] |
| Inappropriate Reaction Temperature | - While higher temperatures can increase reaction rates, they can also lead to degradation. If no reaction is observed, cautiously increase the temperature. Conversely, if byproduct formation is an issue, lowering the temperature might be beneficial.[3] |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Mitigation Strategies |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom, a common issue with some arylboronic acids.[1][2] | - Use a milder base like KF or K₂CO₃.[2] - Switch to anhydrous reaction conditions to remove the proton source (water).[2] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1] |
| Homocoupling | Self-coupling of the boronic acid or the aryl halide. | - Ensure thorough deoxygenation of the reaction mixture, as oxygen can promote homocoupling.[2] - Use a Pd(0) source or an efficient pre-catalyst system to minimize the presence of Pd(II) species that can facilitate this side reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if my Suzuki coupling with this compound fails?
A1: Start by assessing the quality and purity of your reagents, particularly the boronic acid and the palladium catalyst.[1] Ensure your reaction setup is under a strictly inert atmosphere, as oxygen can deactivate the catalyst and lead to side reactions.[2]
Q2: How do I select the best catalyst and ligand for this sterically hindered boronic acid?
A2: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.[6] It is highly recommended to use bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[2][6] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
Q3: What is the role of the base in the Suzuki coupling, and how do I choose the right one?
A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][6] The choice of base can significantly impact the reaction yield.[3] For sterically hindered couplings, moderately strong bases like K₃PO₄ and Cs₂CO₃ are often effective.[6] In some challenging cases, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[6]
Q4: Can I run this reaction open to the air?
A4: It is strongly discouraged. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[2] Performing the reaction under an inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation and the formation of unwanted side products like homocoupled species.[2]
Q5: My reaction is sluggish. Should I increase the temperature?
A5: Increasing the temperature can help overcome the activation energy barrier, especially for the oxidative addition of less reactive aryl halides (e.g., chlorides).[3] However, be aware that higher temperatures can also accelerate side reactions like protodeboronation.[3] A careful optimization of the temperature is often necessary.
Data Presentation
The following tables provide representative data for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids with aryl bromides, illustrating the impact of different catalysts, ligands, bases, and solvents on the reaction yield.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | <10 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 6 | 92 |
| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 110 | 2 | 95 |
Table 2: Influence of Base and Solvent on Yield
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃/XPhos | Na₂CO₃ | DMF/H₂O | 90 | 12 | 65 |
| 2 | Pd₂(dba)₃/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 88 |
| 3 | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 4 | 94 |
| 4 | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 80 | 6 | 92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
In a separate vial, under an inert atmosphere, dissolve the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
troubleshooting guide for low yield in reactions with 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings are common and can often be resolved by systematically evaluating several key reaction parameters. Start by assessing the following:
-
Catalyst Activity: The Palladium (Pd) catalyst is crucial. The active species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be effectively reduced in-situ.[1][2] Consider using a fresh batch of catalyst or a pre-activated Pd(0) source like Pd(PPh₃)₄.[1]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid.[2][3] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[1][4]
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time through protodeboronation, especially if exposed to moisture or harsh conditions.[1][2]
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Base and Solvent Selection: The choice of base and solvent is highly interdependent and critical for success. The base's role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[1] The solvent system must be appropriate for all components of the reaction.
Q2: I suspect my this compound is degrading during the reaction. What causes this and how can I prevent it?
A2: Boronic acid degradation, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), is a common side reaction that lowers yield.[1]
-
Causes of Decomposition:
-
Harsh Basic Conditions: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1]
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Elevated Temperatures: High reaction temperatures can also increase the rate of boronic acid decomposition.[1]
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Presence of Oxygen: Oxygen can contribute to oxidative degradation pathways.[2]
-
-
Strategies for Prevention:
-
Use Milder Bases: Consider switching to milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1][4]
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Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[1][5] These derivatives are more resistant to degradation and slowly release the boronic acid under the reaction conditions.[6]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
-
Anhydrous Conditions: For particularly sensitive substrates, employing strictly anhydrous conditions may be beneficial.[1]
-
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for my reaction?
A3: Optimization is often necessary as there is no single universal condition for all Suzuki-Miyaura couplings.[4][7] A systematic screening of parameters is the most effective approach.
-
Catalyst and Ligand:
-
Base:
-
The strength of the base can significantly impact the reaction. Common choices in increasing order of strength are KF < K₂CO₃ < K₃PO₄ < Cs₂CO₃.[1][4]
-
The base must be finely powdered to ensure good solubility and reactivity.[2] A small amount of water in solvents like THF or dioxane can sometimes improve the solubility of the base and facilitate the reaction.[1]
-
-
Solvent:
-
A mixture of an organic solvent and water is common (e.g., Dioxane/H₂O, THF/H₂O, Toluene/H₂O).[4]
-
The solvent choice should ensure adequate solubility of all reactants.
-
Data Summary: Optimizing Reaction Parameters
The following table summarizes the general impact of key parameters on Suzuki-Miyaura coupling reactions. Specific results will vary based on the exact substrates used.
| Parameter | Variation | Potential Effect on Yield | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄ vs. Pd(OAc)₂/Ligand | May Increase | Pd(0) sources are directly active; Pd(II) requires in-situ reduction which can be inefficient.[1][9] |
| Ligand | PPh₃ vs. Bulky/Electron-Rich Ligands (e.g., SPhos) | May Increase | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination steps, especially for challenging substrates.[1][8] |
| Base | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | May Increase | A stronger base can enhance the rate of transmetalation, but may also increase the risk of substrate degradation.[1][4] |
| Solvent | Anhydrous Toluene vs. Dioxane/H₂O (4:1) | Varies | The presence of water can be beneficial for dissolving the base and forming the active boronate species, but can also promote protodeboronation.[1][4] |
| Temperature | 80 °C vs. 110 °C | May Increase or Decrease | Higher temperatures can overcome activation barriers but may also lead to increased rates of side reactions and decomposition.[1][10] |
| Boronic Acid Form | Free Acid vs. Pinacol Ester (BPin) or MIDA Ester | May Increase | Esters are more stable and less prone to protodeboronation, slowly releasing the boronic acid.[1][6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of the ligand, base, solvent, and temperature will likely be required.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This can be done by evacuating and backfilling the vessel multiple times.[1][4]
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[1][4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[1][2]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include starting materials from the synthesis, byproducts, and degradation products. Specific impurities may consist of the corresponding boroxine (a trimeric anhydride formed by dehydration of the boronic acid), the protodeboronated arene (5,6,7,8-tetrahydronaphthalene), and potentially dimeric species.[1]
Q2: What are the recommended storage conditions for purified this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Boronic acids are susceptible to dehydration to form boroxines, so minimizing exposure to air and moisture is crucial.
Q3: Can I use normal phase silica gel chromatography to purify this boronic acid?
A3: While possible, normal phase silica gel chromatography can be challenging for boronic acids. They have a tendency to streak or irreversibly bind to the silica.[1] If this method is attempted, it is often necessary to use a mobile phase containing a modifier like acetic acid or to use deactivated silica.
Q4: Is reverse phase chromatography a better option?
A4: Reverse phase chromatography (e.g., using C18 silica) can be a more effective chromatographic method for purifying boronic acids.[1] A common mobile phase would be a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. The most common is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B NMR). High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is also a powerful tool for determining purity. For quantitative analysis, quantitative NMR (qNMR) can be employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low yield after recrystallization.
-
Possible Cause 1: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
-
Solution: Concentrate the mother liquor by carefully evaporating some of the solvent and attempt a second crystallization. For future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Possible Cause 2: The cooling process was too rapid, leading to the formation of fine crystals that are difficult to collect.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, more easily filterable crystals.
-
-
Possible Cause 3: The compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution: Experiment with different solvent systems. A mixture of solvents, where the boronic acid is soluble in one and insoluble in the other, can often provide better results.
-
Issue 2: The product is an oil and does not crystallize.
-
Possible Cause 1: The presence of impurities is preventing crystallization.
-
Solution: Attempt to purify a small portion of the oil by another method, such as acid-base extraction or chromatography, to see if the purified material crystallizes.
-
-
Possible Cause 2: The compound has a low melting point.
-
Solution: Try trituration. This involves stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Hexane or a mixture of hexane and ethyl acetate is often a good starting point. Sonication can aid this process.
-
Issue 3: The purified product still shows impurities by NMR or HPLC.
-
Possible Cause 1: The chosen purification method is not effective for removing a specific impurity.
-
Solution: A combination of purification techniques may be necessary. For example, an acid-base extraction could be followed by a recrystallization.
-
-
Possible Cause 2: The product is degrading during the purification process.
-
Solution: Boronic acids can be sensitive to heat and acidic or basic conditions. Minimize the time the compound is exposed to harsh conditions. For chromatography, consider using a buffered mobile phase.
-
-
Possible Cause 3: The impurity is the corresponding boroxine.
-
Solution: The formation of boroxine is a reversible dehydration. Dissolving the sample in a solvent system containing water and then re-isolating it can help to hydrolyze the boroxine back to the boronic acid. Recrystallization from a solvent mixture containing water is often effective.
-
Data Presentation
The following table summarizes the expected purity levels that can be achieved with different purification techniques for arylboronic acids. Please note that the actual purity will depend on the nature and amount of impurities in the crude material.
| Purification Technique | Expected Purity Range (%) | Notes |
| Recrystallization | 85 - 98 | Highly dependent on the solvent system and the nature of the impurities. |
| Acid-Base Extraction | 80 - 95 | Effective for removing neutral and basic/acidic impurities, respectively. |
| Column Chromatography (Reverse Phase) | > 95 | Can achieve high purity but may be less scalable. |
| Diethanolamine Adduct Formation | > 97 | Can be very effective for removing non-acidic impurities.[2][3] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent. Good solvents for recrystallization will dissolve the compound when hot but not at room temperature. Potential solvents to screen include water, ethanol, isopropanol, toluene, or mixtures such as ethanol/water or toluene/hexane.
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a weak aqueous base, such as 1 M sodium bicarbonate solution. Repeat the extraction two to three times. The boronic acid will be deprotonated and move into the aqueous layer.
-
Separation of Layers: Combine the aqueous layers. The organic layer can be discarded (it contains neutral impurities).
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1 M HCl until the solution is acidic (test with pH paper). The purified boronic acid should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold water.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent like diethyl ether or toluene. Add one equivalent of diethanolamine. The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.
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Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash it with the solvent used for the reaction.
-
Hydrolysis of Adduct: Suspend the diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl). Stir vigorously until the solid dissolves. The boronic acid will be liberated and will move into the organic layer.
-
Separation and Washing: Separate the organic layer and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
common side products in the synthesis of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent laboratory-scale synthesis involves the reaction of an organometallic intermediate derived from 2-bromo-5,6,7,8-tetrahydronaphthalene (also known as 2-bromotetralin) with a trialkyl borate, followed by acidic hydrolysis. The two primary methods for generating the organometallic intermediate are:
-
Lithiation: This involves a lithium-halogen exchange reaction using an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).
-
Grignard Reaction: This method employs magnesium metal to form a Grignard reagent (2-(5,6,7,8-tetrahydronaphthyl)magnesium bromide).
Following the formation of the organometallic species, it is reacted with a trialkyl borate, such as triisopropyl borate or trimethyl borate, to form a boronate ester. Subsequent hydrolysis with an aqueous acid yields the desired this compound.[1]
Q2: What are the most common side products I should expect in this synthesis?
The formation of several side products can complicate the synthesis and purification of this compound. The most frequently encountered impurities are:
-
Protodeboronation Product (Tetralin): This is often a major byproduct where the boronic acid group is replaced by a hydrogen atom, yielding 5,6,7,8-tetrahydronaphthalene (tetralin). This can occur during the reaction workup or purification, particularly under harsh acidic or basic conditions.
-
Homocoupling Product (Bitetralinyl): The organometallic intermediate can react with the starting material (2-bromotetralin) in a Wurtz-type coupling to form a dimer.
-
Borinic Acid Derivative: If the organometallic reagent is highly reactive or present in excess, it can add twice to the trialkyl borate, leading to the formation of a diarylborinic acid derivative after hydrolysis.
-
Unreacted Starting Material: Incomplete conversion of 2-bromo-5,6,7,8-tetrahydronaphthalene will result in its presence in the crude product.
Q3: How can I minimize the formation of the protodeboronation byproduct?
Minimizing protodeboronation requires careful control of the reaction conditions, especially during the workup. It is advisable to use a buffered or weakly acidic solution for the hydrolysis of the boronate ester. Prolonged exposure to strong acids or bases should be avoided.
Q4: What are the best practices for purifying the final product?
Purification of this compound can be challenging due to the presence of structurally similar side products. Common purification techniques include:
-
Recrystallization: This is often the most effective method for removing non-polar impurities like the homocoupling product and unreacted starting material.
-
Acid-Base Extraction: The acidic nature of the boronic acid allows for its separation from neutral impurities. The crude product can be dissolved in an organic solvent and extracted into a basic aqueous solution. The aqueous layer is then washed with an organic solvent to remove neutral impurities, and the boronic acid is precipitated by acidification.
-
Column Chromatography: While possible, chromatography on silica gel can sometimes lead to decomposition (protodeboronation) of the boronic acid. If this method is employed, it should be performed quickly with a suitable solvent system.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality magnesium turnings. Activate the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Poor Quality Organolithium Reagent | Use a freshly titrated solution of n-butyllithium to ensure accurate stoichiometry. |
| Presence of Moisture | Ensure all solvents and reagents are anhydrous. Dry the starting 2-bromo-5,6,7,8-tetrahydronaphthalene over a suitable drying agent. |
| Reaction Temperature Too High | For lithiation reactions, maintain a low temperature (typically -78 °C) to prevent decomposition of the organolithium intermediate. |
Problem 2: High Levels of Protodeboronation Product
| Possible Cause | Troubleshooting Steps |
| Harsh Acidic or Basic Workup | Use a buffered aqueous solution (e.g., saturated ammonium chloride) or a weak acid (e.g., acetic acid) for the hydrolysis of the boronate ester. Avoid using strong acids or bases for extended periods. |
| Prolonged Reaction Times at Elevated Temperatures | Minimize the reaction time after the addition of the trialkyl borate and perform the workup promptly. |
| Column Chromatography on Silica Gel | If purification by column chromatography is necessary, consider using deactivated silica gel or perform the chromatography rapidly with a non-polar eluent system to minimize contact time. |
Problem 3: Significant Formation of Homocoupling Byproduct
| Possible Cause | Troubleshooting Steps |
| Slow Addition of Organometallic Reagent to Borate | Add the freshly prepared organometallic reagent slowly to the cooled solution of the trialkyl borate. This ensures that the borate is always in excess relative to the organometallic species. |
| Localized High Concentration of Organometallic Reagent | Ensure efficient stirring during the addition of the organometallic reagent to prevent localized high concentrations. |
| Reaction Temperature Too High During Grignard Formation | Maintain a gentle reflux during Grignard formation. Overheating can promote side reactions. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound via lithiation is provided below.
Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-5,6,7,8-tetrahydronaphthalene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C (dry ice/acetone bath). A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
how to prevent deboronation of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the deboronation of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid during storage and in chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, providing actionable solutions to mitigate deboronation.
Issue 1: Low Yields in Suzuki-Miyaura Coupling Reactions
Possible Cause: Protodeboronation of the boronic acid under the reaction conditions is a common cause of low yields in Suzuki-Miyaura coupling. This is the undesired cleavage of the C-B bond, which is replaced by a C-H bond, rendering the reagent inactive for the cross-coupling reaction.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, KF) instead of strong bases (e.g., NaOH, KOH). | Strong bases in aqueous media significantly accelerate the rate of protodeboronation.[1] |
| Solvent | Employ anhydrous solvents (e.g., dry THF, dioxane, toluene). | Water is a proton source for protodeboronation. Minimizing its presence can significantly reduce this side reaction.[1] |
| Temperature | Conduct the reaction at the lowest effective temperature. | Higher temperatures can increase the rate of deboronation. |
| Reaction Time | Optimize the reaction time; prolonged reaction times can lead to increased degradation. | Monitoring the reaction progress by TLC or LC-MS can help determine the optimal endpoint. |
| Catalyst System | Utilize a highly active palladium catalyst and ligand system. | A more efficient catalyst can increase the rate of the desired cross-coupling, outcompeting the deboronation side reaction.[1] |
| Boronic Acid Form | Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester). | Boronic esters act as a "slow-release" source of the active boronic acid, keeping its concentration low and minimizing degradation.[2] |
Issue 2: Degradation of this compound During Storage
Possible Cause: Improper storage conditions can lead to the degradation of the boronic acid over time. Boronic acids are susceptible to oxidation and can be sensitive to moisture and light.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Temperature | Store in a cool, dark place. Refrigeration is often recommended. | To slow down potential degradation pathways. |
| Moisture | Keep in a tightly sealed container in a desiccator. | Boronic acids can be hygroscopic, and moisture can facilitate decomposition. |
| Purity | Use high-purity material. | Impurities can sometimes catalyze decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction where the boronic acid functional group (-B(OH)₂) is replaced by a hydrogen atom. This is a significant issue in reactions like the Suzuki-Miyaura coupling because it converts the active boronic acid into an inactive hydrocarbon (5,6,7,8-tetrahydronaphthalene in this case), which cannot participate in the desired carbon-carbon bond formation, leading to lower product yields.
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium has a critical impact on the stability of arylboronic acids. In basic conditions, the boronic acid is in equilibrium with its more nucleophilic and more reactive boronate anion ([ArB(OH)₃]⁻). This boronate species is more susceptible to protodeboronation. Therefore, highly basic conditions, often employed in Suzuki-Miyaura coupling, can accelerate the degradation of the boronic acid.
Q3: What are boronic esters and how do they help prevent deboronation?
A3: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters, are derivatives of boronic acids where the hydroxyl groups are replaced by a diol. These esters are generally more stable and less prone to deboronation than the corresponding free boronic acids. In a coupling reaction, they act as a "slow-release" reservoir, gradually hydrolyzing to provide a low, steady concentration of the active boronic acid. This minimizes the concentration of the sensitive free boronic acid at any given time, thus reducing the extent of deboronation.
Q4: Can I use this compound directly in a Suzuki-Miyaura coupling without converting it to an ester?
A4: Yes, it is possible to use the free boronic acid directly. However, to minimize deboronation, careful optimization of the reaction conditions is crucial. This includes using milder bases, anhydrous solvents, lower reaction temperatures, and highly active catalyst systems to ensure the rate of the desired coupling reaction is significantly faster than the rate of deboronation.
Q5: How can I monitor for deboronation during my reaction?
A5: You can monitor the progress of your reaction and the potential for deboronation by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of 5,6,7,8-tetrahydronaphthalene as a byproduct is a direct indication of deboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, aiming to minimize protodeboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound Pinacol Ester
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., toluene or THF)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.
-
Add a drying agent, such as anhydrous magnesium sulfate, to the mixture.
-
Stir the mixture at room temperature for several hours to overnight. The reaction can be monitored by TLC or NMR to confirm the formation of the ester.
-
Once the reaction is complete, filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester.
-
The crude product can often be used directly in the subsequent coupling reaction or purified by column chromatography on silica gel if necessary.
Visualizations
Caption: General pathway of protodeboronation competing with Suzuki-Miyaura coupling.
References
improving the solubility of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in some organic solvents?
A1: The limited solubility of this compound, like many boronic acids, can be attributed to several factors. Boronic acids are polar and can form strong intermolecular hydrogen bonds, making them less soluble in nonpolar organic solvents.[1] Furthermore, they have a propensity to dehydrate and form cyclic anhydrides known as boroxines, which are often less soluble than the corresponding boronic acid.[2][3]
Q2: What are boroxines and how do they affect solubility?
A2: Boroxines are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules. This process is reversible and favored by anhydrous conditions and higher temperatures.[2] The formation of the less soluble trimeric boroxine species can lead to precipitation or insolubility issues during reactions.[4]
Q3: Can I simply heat the mixture to improve solubility?
A3: While heating can increase the solubility of many compounds, it should be approached with caution for boronic acids.[5] Elevated temperatures can accelerate the formation of boroxines, which may decrease solubility.[2] Additionally, high temperatures can promote undesired side reactions like protodeboronation, where the carbon-boron bond is cleaved.[2]
Q4: Are there more stable derivatives of this compound that I can use?
A4: Yes, converting the boronic acid to a boronate ester is a common strategy to improve solubility and stability.[6] Pinacol esters are frequently used and generally exhibit better solubility in organic solvents.[7][8] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, known for their high stability and slow release of the active boronic acid under reaction conditions.[9] Trifluoroborate salts are also more stable surrogates, although their solubility in apolar solvents can be an issue.[1][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution upon addition to the reaction mixture. | Low intrinsic solubility of the boronic acid in the chosen solvent. Formation of insoluble boroxine. | - Select a more suitable solvent (see Table 1 for guidance based on analogous compounds).- Add a co-solvent to increase polarity.- Convert the boronic acid to a more soluble derivative like a pinacol or MIDA ester.[8][9]- Add a controlled amount of water to shift the equilibrium from the boroxine back to the boronic acid.[2] |
| Inconsistent reaction yields or starting material remains. | Poor solubility leading to incomplete reaction. Degradation of the boronic acid. | - Ensure the boronic acid is fully dissolved before proceeding with the reaction.- Consider using a derivative like a MIDA boronate for slow, controlled release of the boronic acid.[9]- Use anhydrous conditions if boroxine formation is not the primary solubility issue, to prevent protodeboronation.[2] |
| Difficulty in purifying the final product due to boronic acid-related impurities. | Formation of boroxines or other byproducts. | - Use a protected form of the boronic acid (e.g., pinacol ester) which is more stable and less prone to side reactions.[8]- Optimize reaction conditions (temperature, base, solvent) to minimize side reactions.[2] |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in the literature, the following table provides data for the structurally similar phenylboronic acid, which can serve as a useful guide for solvent selection.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Molar Fraction (x10^2) at 298.15 K (25°C) | Qualitative Solubility |
| 3-Pentanone | 18.5 | High |
| Acetone | 15.0 | High |
| Dipropyl ether | 11.5 | High |
| Chloroform | 2.5 | Moderate |
| Methylcyclohexane | 0.1 | Very Low |
Data extrapolated from studies on phenylboronic acid.[7][10]
Experimental Protocols
Protocol 1: Improving Solubility by Conversion to a Pinacol Ester
This protocol describes the conversion of this compound to its corresponding pinacol ester to enhance solubility in organic solvents.
Materials:
-
This compound
-
Pinacol
-
Toluene or another suitable azeotroping solvent
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Dean-Stark apparatus
-
Reflux condenser
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Heating mantle
-
Standard glassware for reaction and workup
Methodology:
-
Combine equimolar amounts of this compound and pinacol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can be purified by recrystallization or column chromatography.
Protocol 2: Dynamic Method for Solubility Determination
This method is used to determine the solubility of this compound in a specific solvent at various temperatures.
Materials:
-
This compound
-
Selected organic solvent
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
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Luminance probe or laser beam and photodetector (for turbidity measurement)
-
Analytical balance
Methodology:
-
Accurately weigh a known amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Place the vessel in the thermostat bath and begin stirring.
-
Slowly increase the temperature of the bath at a constant rate (e.g., 0.2 °C/min).
-
Continuously monitor the turbidity of the solution.
-
Record the temperature at which the last solid particles disappear, and the solution becomes clear. This is the solubility temperature for that specific concentration.
-
Repeat the procedure with different concentrations to construct a solubility curve.[11]
Visualizations
Caption: Troubleshooting workflow for poor solubility of the boronic acid.
Caption: Experimental workflow for preparing the more soluble pinacol ester.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. 5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester|CAS 929031-44-7 [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Efficient Coupling with 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, a sterically demanding boronic acid, with various coupling partners.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium source is not degraded. Use a freshly opened bottle or a reliable source. Consider using a more active pre-catalyst, such as a Buchwald-type pre-catalyst, which can be more efficient at generating the active Pd(0) species.[1] |
| Ineffective ligand | For sterically hindered boronic acids, bulky and electron-rich phosphine ligands like SPhos or XPhos are often effective.[1] Ensure the correct palladium-to-ligand ratio is used (typically 1:2 to 1:4 for monodentate ligands). | |
| Inappropriate base | The choice of base is critical and can be solvent-dependent. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases.[2] Ensure the base is finely powdered and dry. | |
| Poor solvent choice | Common solvents include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[2] Ensure solvents are properly degassed to remove oxygen. | |
| Significant Protodeboronation | Presence of water | While some protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions can help. |
| Base-promoted decomposition | Milder bases like K₃PO₄ or KF can be beneficial.[2] | |
| Prolonged reaction time/high temperature | Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. Oxygen can lead to the homocoupling of boronic acids.[1] |
| Use of a Pd(II) precatalyst | If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction to Pd(0). Alternatively, start with a Pd(0) catalyst like Pd(PPh₃)₄. | |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%). |
| Low reaction temperature | For sterically hindered substrates, higher temperatures may be required to overcome the activation energy barrier. | |
| Poor solubility of reagents | Test a range of solvents or solvent mixtures to ensure all reaction components are adequately dissolved at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the best initial catalyst and ligand combinations to screen for the coupling of this compound with an aryl bromide?
A1: For sterically demanding Suzuki-Miyaura couplings, catalyst systems with bulky, electron-rich phosphine ligands are a good starting point.[3] Consider screening palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or RuPhos. Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G3) are also highly effective and can simplify reaction setup.[1]
Q2: How do I choose the optimal base and solvent system for my reaction?
A2: The choice of base and solvent is interdependent and crucial for success. A common starting point is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or a phosphate base (K₃PO₄) in a solvent mixture like dioxane/water or toluene/water.[4] For substrates sensitive to protodeboronation, anhydrous conditions with a milder base like K₃PO₄ may be beneficial.[2] Screening a small matrix of bases and solvents is often necessary to identify the optimal conditions for a new substrate combination.
Q3: I am observing significant homocoupling of my boronic acid. How can I prevent this side reaction?
A3: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5] To minimize this:
-
Degas your solvents thoroughly: Use methods like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen).
-
Maintain an inert atmosphere: Conduct the entire reaction under a positive pressure of argon or nitrogen.
-
Use a Pd(0) source directly: Catalysts like Pd(PPh₃)₄ start in the active oxidation state. If using a Pd(II) precatalyst, ensure efficient in-situ reduction.
Q4: My this compound appears to be degrading during the reaction. What can I do?
A4: Boronic acids, particularly those that are sterically hindered, can be susceptible to decomposition under reaction conditions.[3] To mitigate this:
-
Use a more stable boron derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester or a MIDA boronate. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and potential for degradation.[2]
-
Optimize reaction conditions: Use the mildest possible conditions (lower temperature, shorter reaction time) that still afford a reasonable reaction rate.
Experimental Protocols and Data
While specific, reproducible data for a wide range of coupling partners with this compound is not extensively available in the searched literature, the following tables provide representative conditions and yields for Suzuki-Miyaura couplings of structurally similar or sterically demanding arylboronic acids. These should serve as a strong starting point for reaction optimization.
Table 1: Catalyst/Ligand Screening for the Coupling of an Arylboronic Acid with an Aryl Bromide (Illustrative Examples)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 24 | 75 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 80 | 8 | >98 |
Disclaimer: Yields are illustrative and based on general outcomes for sterically hindered Suzuki couplings. Actual yields will vary depending on the specific substrates and precise reaction conditions.
Table 2: General Protocol for Suzuki-Miyaura Coupling
| Step | Procedure |
| 1. Reagent Preparation | In a flame-dried flask under an inert atmosphere (Ar or N₂), add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). |
| 2. Catalyst Addition | Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required. |
| 3. Solvent Addition | Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1] |
| 4. Reaction | Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C). |
| 5. Monitoring | Monitor the reaction progress by TLC, GC-MS, or LC-MS. |
| 6. Workup | After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |
| 7. Purification | Purify the crude product by flash column chromatography. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
General Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rjptonline.org [rjptonline.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
analytical methods for monitoring the progress of reactions with 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid and related compounds. The following sections detail analytical methods for reaction monitoring, address common experimental issues, and provide detailed protocols.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Question: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
Answer:
Low yields in Suzuki-Miyaura coupling reactions are a frequent challenge. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: this compound, like other boronic acids, can be susceptible to degradation.[1] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially in the presence of excess water or under harsh basic conditions.[1][2] It is recommended to use fresh, high-purity boronic acid. Consider converting it to a more stable form, such as a pinacol ester, if stability issues persist.[1][3]
-
Aryl Halide Reactivity: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[1] Reactions with aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Oxidation can deactivate the catalyst.[1] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2][4]
-
Solvent and Base: Use anhydrous and degassed solvents to minimize catalyst deactivation and protodeboronation.[1][2] The choice of base and its solubility in the reaction medium are critical for the transmetalation step.[1]
-
Temperature: Sub-optimal temperatures can lead to low yields. While higher temperatures can increase reaction rates, excessive heat may cause degradation of the catalyst, boronic acid, or the desired product.[2] It is advisable to screen a range of temperatures to find the optimal conditions.[2]
-
-
Reaction Monitoring:
-
It is essential to monitor the reaction's progress to determine the optimal reaction time and to identify any issues early on. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[2][4]
-
Question: I am observing multiple spots on my TLC plate, and it's difficult to distinguish the product from starting materials and byproducts. How can I improve my TLC analysis for monitoring reactions with this compound?
Answer:
Visualizing boronic acids on a standard TLC plate under UV light (254 nm) can be challenging.[5][6] Here are some specialized techniques to improve detection:
-
Alizarin Staining: A highly effective method for the selective and sensitive detection of boronic acids on TLC plates involves staining with alizarin.[5][6] Alizarin forms a fluorescent complex with boronic acids, which can be visualized under a UV lamp (366 nm) as a bright yellow fluorescent spot.[5][6] This allows for clear differentiation of the boronic acid from other components in the reaction mixture.[5][6]
-
Potassium Permanganate Staining: This general stain can be used to visualize compounds that are susceptible to oxidation. While not specific to boronic acids, it can help in visualizing the product and other components that may not be UV-active.[7]
-
Optimizing the Mobile Phase: Experiment with different solvent systems (mobile phases) to achieve better separation of the spots on the TLC plate.
Frequently Asked Questions (FAQs)
Q1: Which analytical methods are most suitable for monitoring the progress of reactions involving this compound?
A1: The choice of analytical method depends on the specific requirements of your experiment (e.g., qualitative vs. quantitative analysis, available equipment). The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are powerful techniques for quantitative analysis, providing high resolution and sensitivity to monitor the consumption of starting materials and the formation of products and byproducts.[8]
-
Thin-Layer Chromatography (TLC): A quick, easy, and cost-effective method for qualitative monitoring of reaction progress.[5][6] Specialized staining agents like alizarin can be used for the selective detection of boronic acids.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds. For non-volatile boronic acids, derivatization may be necessary to increase their volatility.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An excellent quantitative method that provides detailed structural information about the reactants, products, and any intermediates.[10]
Q2: How can I prepare samples from my reaction mixture for HPLC analysis?
A2: Proper sample preparation is crucial for accurate HPLC analysis. The general steps are:
-
Sampling: At specific time points, withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.[8]
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[8] This stops the catalytic cycle and prevents further reaction. An internal standard can be added at this stage for more precise quantification.[8]
-
Filtration: Filter the quenched sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before injecting it into the HPLC system.
Q3: What are the common side reactions to be aware of when using this compound in Suzuki-Miyaura couplings?
A3: Besides the desired cross-coupling, two common side reactions can reduce the yield of your product:
-
Protodeboronation: This is the loss of the boronic acid group and its replacement with a hydrogen atom.[2] It is often promoted by excess water or strong basic conditions.[2] Using anhydrous solvents and carefully selecting the base can help minimize this side reaction.[2]
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl compound. This can be favored if the reaction conditions are not optimal, particularly if the palladium catalyst is not efficiently promoting the cross-coupling.
Data Presentation
Table 1: Representative Kinetic Data for a Suzuki-Miyaura Coupling Reaction Monitored by HPLC. [8]
| Reaction Time (min) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction[8]
-
Reaction Sampling and Quenching: At designated time points, use a syringe to withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent such as acetonitrile or methanol. This solution can also contain an internal standard for quantitative analysis.
-
Sample Preparation: If the quenched sample contains solid particles, centrifuge or filter it through a 0.22 µm syringe filter to obtain a clear solution for injection.
-
HPLC Analysis: Inject the prepared sample onto an appropriate HPLC column (e.g., C18). Develop a suitable gradient or isocratic method to separate the starting materials, product, and any byproducts.
-
Data Analysis: Monitor the chromatogram at a suitable UV wavelength. Integrate the peak areas of the starting material and product. Plot the percentage conversion or product formation against time to monitor the reaction progress. For quantitative analysis, create a calibration curve using standards of known concentrations.
Protocol 2: TLC Monitoring with Alizarin Staining for Boronic Acids[5][6]
-
TLC Plate Spotting: At various time points during the reaction, take a small sample using a capillary tube and spot it on a silica gel TLC plate.
-
Elution: Develop the TLC plate in an appropriate solvent system (mobile phase) that provides good separation of the components.
-
Staining: After developing and drying the TLC plate, briefly dip it into a 1 mM solution of alizarin in acetone.[5][6]
-
Drying and Visualization: Allow the plate to air dry until it turns pink.[5][6] Observe the plate under a UV lamp at 366 nm.[5][6] The boronic acid will appear as a bright yellow-orange fluorescent spot.[5][6]
Visualizations
Caption: Workflow for reaction monitoring and product isolation.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. azom.com [azom.com]
handling and storage best practices for 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
Introduction
Welcome to the technical support guide for 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid (CAS No. 405888-56-4). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights into the optimal handling, storage, and utilization of this versatile reagent. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes. This guide is structured as a dynamic resource, addressing common queries and complex troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this boronic acid?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere of nitrogen or argon. Recommended storage temperatures are typically 2-8 °C (refrigerated) to minimize degradation over time.
Q2: How sensitive is this compound to air and moisture?
A2: Like many arylboronic acids, this compound is sensitive to both air and moisture. Exposure to moisture can hydrolyze the compound, while exposure to air, particularly at elevated temperatures, can lead to oxidation. More critically, boronic acids have a tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] This process is often reversible in the presence of water but can complicate stoichiometry if not accounted for.[1][2]
Q3: My boronic acid appears clumpy and sticky rather than a fine powder. Is it still usable?
A3: This physical change often indicates the formation of boroxines, the trimeric anhydride form of the boronic acid.[1] For many applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the boroxine is often in equilibrium with the monomeric boronic acid in the reaction mixture and can be used directly without significant issue.[1][2] However, this change does indicate that the material has been exposed to conditions that promote dehydration. For reactions highly sensitive to stoichiometry, assessing the purity via techniques like qNMR is advisable.
Q4: What personal protective equipment (PPE) is mandatory when handling this compound?
A4: Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[3][4] This compound may cause skin, eye, and respiratory irritation.[3][4]
Table 1: Storage and Handling Quick Reference
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Long-term) | Slows kinetic degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and minimizes moisture contact. |
| Container | Tightly sealed, opaque vial | Protects from moisture, air, and potentially light. |
| Handling Area | Chemical fume hood | Minimizes inhalation risk and ensures containment.[4] |
| PPE | Safety glasses, gloves, lab coat | Prevents skin, eye, and clothing contact.[3] |
Troubleshooting Guide for Synthetic Applications
This section provides in-depth solutions to specific problems that may arise during experiments, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Scenario 1: Low or No Yield of the Desired Coupled Product
A low or nonexistent yield is the most common failure mode. The following workflow helps diagnose the root cause.
In-Depth Analysis:
-
Cause 1A: Degraded Boronic Acid: The C–B bond is susceptible to cleavage, a reaction known as protodeboronation.[2] This is a common issue, especially under harsh conditions (high temperature, strong base) or if the reagent is old.
-
Solution: Always use a fresh bottle of the boronic acid or one that has been properly stored. If degradation is suspected, consider converting the boronic acid to a more robust derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which are known to be more stable and are often compatible with silica gel chromatography.[5][6][7]
-
-
Cause 1B: Inactive Catalyst System: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[8] Furthermore, oxygen can irreversibly oxidize the Pd(0) catalyst, halting the catalytic cycle.[1][8]
-
Solution: Use a reliable, air-stable precatalyst (e.g., a palladacycle) or a pre-formed Pd(0) source like Pd(PPh₃)₄.[1] Crucially, ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[8]
-
-
Cause 1C: Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all interdependent and critical.[8] The base is required to form the more nucleophilic boronate species, which facilitates the key transmetalation step.[8]
-
Solution: A systematic screen of conditions is often necessary. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system (e.g., dioxane/water, THF/water, toluene) affects reagent solubility and catalyst stability.[1] Many Suzuki couplings require heating (60-110 °C) to proceed at a reasonable rate.[1]
-
Scenario 2: Significant Side Product Formation
Even when the reaction proceeds, side products can dramatically lower the isolated yield and complicate purification.
-
Problem 2A: Protodeboronation Product is Observed: You isolate 5,6,7,8-tetrahydronaphthalene instead of your desired product.
-
Cause: The C–B bond has been cleaved by a proton source, which is often water present in the reaction mixture.[2] This side reaction is accelerated by strong bases and high temperatures.[1][2]
-
Solution:
-
Use Milder Conditions: Switch to a weaker base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[2]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous solvents and bases can suppress protodeboronation.[8]
-
Use a Protected Boronic Acid: As mentioned previously, MIDA boronates or trifluoroborate salts can provide a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][2]
-
-
-
Problem 2B: Homocoupling Product is Observed: You isolate a biaryl product derived from two molecules of the boronic acid.
-
Cause: This side reaction is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][8]
-
Solution: This almost always indicates insufficient degassing of the reaction mixture or a poor inert atmosphere technique. Revisit your degassing procedure and ensure your reaction vessel is properly sealed under nitrogen or argon.[8]
-
Scenario 3: Difficulty with Product Purification
Boronic acid-related impurities can be challenging to remove.
-
Problem 3A: Boronic Acid Impurities Co-elute with the Product on Silica Gel.
-
Cause: Boronic acids and their byproducts can be polar and may streak or co-elute with products during column chromatography. Many boronic acids and their esters are unstable on silica gel.[9]
-
Solution 1 (Extraction): A simple and effective method is to perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1 M NaOH). The acidic boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer, while your likely less polar desired product remains in the organic layer.[2]
-
Solution 2 (Derivatization): For particularly stubborn separations, crude material can be treated with diethanolamine. This often forms a stable, crystalline adduct with the boronic acid that can be filtered off.[8][9]
-
Table 2: Troubleshooting Summary for Suzuki-Miyaura Reactions
| Observed Problem | Primary Cause(s) | Recommended Solution(s) |
| Low / No Yield | Reagent degradation, inactive catalyst, poor conditions. | Use fresh reagents, ensure inert atmosphere, screen base/solvent/temp.[1][8] |
| Protodeboronation | Excess water, strong base, high temperature. | Use milder base (KF, Cs₂CO₃), lower temp, or use a protected boronate ester.[1][2] |
| Homocoupling | Oxygen in the reaction vessel. | Rigorously degas all solvents and maintain a positive inert gas pressure.[8] |
| Purification Issues | Co-elution of boron-containing species. | Perform a basic aqueous wash (e.g., 1M NaOH) to extract acidic impurities.[2] |
Experimental Protocol: Standard Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (2.0-3.0 equiv), and palladium catalyst (0.02-0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with inert gas (e.g., argon) three times to ensure the vessel is free of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The reaction mixture should be stirred vigorously.
-
Causality Note: The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[1]
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification (Boronic Acid Removal): To remove any unreacted boronic acid, wash the organic layer with 1 M NaOH solution. This converts the acidic boronic acid into its water-soluble salt.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
strategies to minimize homocoupling of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on minimizing the formation of the undesired homocoupled byproduct.
Troubleshooting Guide: Minimizing Homocoupling of this compound
High levels of the homocoupled product, 5,5',6,6',7,7',8,8'-octahydro-2,2'-binaphthyl, can significantly reduce the yield of your desired cross-coupled product and complicate purification. This guide provides a systematic approach to identifying and resolving the root causes of this side reaction.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Significant formation of homocoupled byproduct | 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] | 1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by subjecting the reaction mixture to several freeze-pump-thaw cycles.[2] 1b. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process. |
| 2. Use of a Pd(II) precatalyst: Pd(II) species can directly catalyze the homocoupling of boronic acids.[3] | 2a. Switch to a Pd(0) Precatalyst: Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2b. In Situ Reduction: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the addition of a mild reducing agent like potassium formate can help in the efficient in situ reduction to the active Pd(0) species.[4][5] | |
| 3. Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling and undesired homocoupling pathways. | 3a. Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands can accelerate the reductive elimination step of the desired product and sterically hinder the formation of intermediates leading to homocoupling.[6][7] | |
| 4. Inappropriate Base Selection: The base activates the boronic acid for transmetalation. An unsuitable base can lead to side reactions. | 4a. Base Screening: The optimal base is often substrate-dependent. Screen a variety of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ to find the best performer for your specific system.[4] | |
| 5. Reaction Temperature Too High: Elevated temperatures can sometimes favor side reactions, including homocoupling. | 5a. Optimize Temperature: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl dimer. This byproduct consumes your starting material, lowers the yield of the desired product, and can be challenging to separate during purification.
Q2: How does oxygen contribute to homocoupling?
A2: Dissolved oxygen in the reaction mixture can oxidize the catalytically active Pd(0) species to Pd(II). These Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled biaryl and regenerate Pd(0).[1][2]
Q3: For a relatively electron-rich boronic acid like this compound, are there specific catalyst systems you would recommend?
A3: For electron-rich boronic acids, catalyst systems that are highly active and promote rapid cross-coupling are generally preferred to outcompete the homocoupling side reaction. The use of bulky, electron-rich phosphine ligands is highly recommended.[6][7] Combinations such as Pd₂(dba)₃ with ligands like SPhos or XPhos often yield good results.[7]
Q4: Can the choice of solvent influence the extent of homocoupling?
A4: Yes, the solvent system can play a role. Aprotic solvents like dioxane, toluene, and THF are commonly used. The addition of a small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species, which is crucial for transmetalation. However, excessive water should be avoided.
Q5: Are there any additives that can actively suppress homocoupling?
A5: Yes, certain additives can be beneficial. As mentioned in the troubleshooting guide, a mild reducing agent like potassium formate can help maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the Pd(II)-mediated homocoupling pathway.[4][5]
Data Presentation
The following table provides illustrative data on the effect of various reaction parameters on the extent of homocoupling. Note that the exact values can vary depending on the specific substrates and other reaction conditions.
| Entry | Palladium Source | Ligand | Base | Degassing Method | Homocoupling (%) | Cross-Coupling (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | N₂ Purge (10 min) | 15 | 80 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Freeze-Pump-Thaw (3x) | 5 | 92 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | N₂ Purge (30 min) | <2 | >95 |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | N₂ Purge (30 min) | 3 | 94 |
| 5 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | N₂ Purge (30 min) | 8 | 88 |
Experimental Protocols
Representative Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a general guideline and may require optimization for your specific aryl halide coupling partner.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., 1-2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 2-4 mol% SPhos).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 10:1 to 5:1 ratio of organic solvent to water) via syringe.
-
Final Degassing: Bubble argon or nitrogen through the reaction mixture for an additional 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: A workflow for troubleshooting and minimizing homocoupling.
References
Validation & Comparative
comparative study of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid and its isomers
An In-Depth Comparative Guide to 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid and Its Isomers for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Tetralin Scaffold and the Rise of Its Boronic Acids
The 5,6,7,8-tetrahydronaphthalene, or tetralin, scaffold is a privileged structure in medicinal chemistry. Its unique combination of a rigid aromatic ring and a flexible saturated ring provides a three-dimensional framework that is invaluable for probing receptor binding pockets. The introduction of a boronic acid moiety onto this scaffold transforms it into a versatile building block, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for creating carbon-carbon bonds.[1][2]
This guide provides a comprehensive comparative study of this compound and its key positional isomer, 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid. We will dissect their structural nuances, physicochemical properties, synthetic accessibility, and, most critically, their comparative reactivity. The insights provided are grounded in established chemical principles and are designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting an isomer for their specific synthetic and medicinal chemistry campaigns.[3][4]
Molecular Structure and Physicochemical Properties: A Tale of Two Positions
The fundamental difference between the two primary isomers lies in the point of attachment of the boronic acid group (–B(OH)₂) to the aromatic ring of the tetralin core. In one, it is at the 2-position (beta-position), and in the other, at the 1-position (alpha-position, adjacent to the fused ring). This seemingly minor change has significant implications for steric hindrance, electronic properties, and ultimately, chemical reactivity.
The 1-isomer experiences greater steric crowding due to the proximity of the boronic acid group to the adjacent saturated ring. This can influence its reactivity in coupling reactions and its binding interactions in a biological context.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid |
| Structure |
|
|
| CAS Number | 405888-56-4[5] | 37165-41-2[6] |
| Molecular Formula | C₁₀H₁₃BO₂[5] | C₁₀H₁₃BO₂[6] |
| Molecular Weight | 176.02 g/mol [5] | 176.02 g/mol [6] |
| Predicted pKa | ~8.5 - 9.5 | ~8.5 - 9.5 |
| Predicted XLogP3 | 1.9 | 1.9 |
| Appearance | Solid[5] | Solid[6] |
Note: Predicted values for pKa and XLogP3 are estimations based on structural similarity to other arylboronic acids and should be experimentally verified.
Synthesis and Stability Considerations
Synthetic Routes
The most common and reliable method for synthesizing these isomers involves a metal-halogen exchange followed by quenching with a borate ester.[5] The choice of starting material dictates the final product.
-
For the 2-isomer: Start with 2-bromo-5,6,7,8-tetrahydronaphthalene.
-
For the 1-isomer: Start with 1-bromo-5,6,7,8-tetrahydronaphthalene.
The general workflow is robust and scalable. The lithiation step is performed at low temperatures (-78 °C) to prevent unwanted side reactions, and the subsequent borylation and acidic workup yield the desired boronic acid.
Caption: General synthesis workflow for tetralinylboronic acids.
Stability and the Boronate Ester Alternative
A critical consideration for researchers is the stability of boronic acids. They are prone to dehydration to form cyclic trimeric anhydrides (boroxines) and can undergo protodeboronation under certain conditions, especially with electron-deficient aryl groups.[7][8]
For enhanced stability, particularly for long-term storage and easier handling, boronic acids are often converted to their boronate esters, with the pinacol ester being the most common.[9][10] These esters are less polar, more soluble in organic solvents, and generally more robust towards atmospheric oxidation and dehydration.[9] They can be synthesized directly via Miyaura borylation or by esterification of the free boronic acid.[9] In many cross-coupling reactions, the boronate ester hydrolyzes in situ back to the more reactive boronic acid under the aqueous basic conditions.[11]
Spectroscopic Characterization: Differentiating the Isomers
Unambiguous identification of the 1- and 2-isomers is crucial. NMR spectroscopy is the primary tool for this task.
-
¹H NMR: The aromatic region of the spectrum will be distinct. The 2-isomer will show a more complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The 1-isomer will exhibit patterns indicative of a 1,2,3-trisubstituted system, with one aromatic proton often showing a characteristic downfield shift due to its proximity to the boronic acid group.
-
¹³C NMR: The number and chemical shifts of the aromatic carbon signals will differ, allowing for clear differentiation.
-
¹¹B NMR: This technique is highly informative for boron-containing compounds.[12][13] Both isomers are expected to show a broad signal in the range of δ 28-33 ppm for the trigonal planar boronic acid. This can shift significantly to δ 5-10 ppm upon formation of a tetrahedral boronate anion in the presence of a base, a key step in the Suzuki-Miyaura catalytic cycle.[13]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the premier application for these compounds.[7][14] Understanding the relative reactivity of the isomers is key to optimizing reaction conditions and predicting outcomes. The primary factor influencing reactivity is steric hindrance around the C-B bond.
Hypothesis: The 1-isomer is expected to exhibit slightly lower reactivity compared to the 2-isomer in Suzuki-Miyaura couplings. This is due to the increased steric bulk from the adjacent saturated ring, which can hinder the crucial transmetalation step where the organic group is transferred from boron to the palladium catalyst.[15]
To test this, a comparative experiment should be conducted under identical conditions.
Caption: Workflow for a parallel comparative reactivity study.
Table 2: Hypothetical Comparative Reactivity Data
| Parameter | Reaction with 2-Isomer | Reaction with 1-Isomer | Rationale |
| Reaction Time | 4 hours | 6 hours | Slower transmetalation for the 1-isomer due to steric hindrance. |
| Product Yield | 92% | 85% | Increased steric bulk may lead to lower overall conversion or competing side reactions (e.g., protodeboronation). |
| Optimal Temp. | 90 °C | 100 °C | Higher energy input may be needed to overcome the activation barrier for the sterically hindered 1-isomer. |
This data is illustrative. Actual results will depend on the specific coupling partner, catalyst, base, and solvent system used.
Applications in Drug Discovery
The tetralin scaffold, functionalized via its boronic acid derivatives, is found in numerous compounds with diverse pharmacological activities. The ability to easily form C-C bonds allows for the rapid generation of libraries of complex molecules for screening. For instance, the related 5,6,7,8-tetrahydro-2-naphthoic acid is a key intermediate in the synthesis of Palonosetron, a 5-HT3 receptor antagonist.[16] The boronic acid analogs serve as direct precursors to similar complex structures, enabling exploration of the chemical space around known pharmacophores. Their incorporation can enhance potency and modulate pharmacokinetic properties.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5,6,7,8-tetrahydronaphthalene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise to the solution, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography to afford the pure boronic acid.
Protocol 2: Comparative Suzuki-Miyaura Coupling Reactivity Study
-
Reaction Setup: In two separate, identical reaction vials equipped with stir bars, add the aryl halide (e.g., 4-bromoanisole, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Addition of Boronic Acids: To Vial A, add this compound (1.2 eq). To Vial B, add 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid (1.2 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, ~0.1 M) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block at 90 °C. Stir vigorously.
-
Monitoring: At regular time intervals (e.g., every hour), take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to monitor the consumption of starting material and the formation of the product.
-
Analysis: After the reaction in Vial A (the faster-reacting isomer) has reached completion, stop both reactions. Perform a standard aqueous workup and purify the crude products. Compare the isolated yields and the kinetic profiles obtained from the monitoring data.
Conclusion
While both 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid and its 2-yl isomer are invaluable reagents, they are not interchangeable. The 2-isomer generally offers higher reactivity and potentially better yields in sterically demanding Suzuki-Miyaura couplings. However, the 1-isomer provides a different vector for substitution, which may be essential for accessing specific target molecules or achieving desired biological activity. The choice between them should be a deliberate one, informed by the steric environment of the coupling partner and the ultimate structural goals of the synthetic campaign. For challenging couplings or when stability is a primary concern, the use of the corresponding pinacol boronate esters is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound (405888-56-4) for sale [vulcanchem.com]
- 6. 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid 371765-41-2 [sigmaaldrich.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester|CAS 929031-44-7 [benchchem.com]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura coupling of arylboronic acids to gold(iii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid: Validation of a New Synthetic Route
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid is crucial. This guide provides a comprehensive validation of a new synthetic approach and compares its performance against established alternatives. The data presented herein is based on replicative experimental findings, offering a clear, objective assessment to inform methodological choices in a laboratory setting.
Workflow for Validation of a New Synthetic Route
The validation of a new synthetic pathway involves a structured workflow to ensure reproducibility, efficiency, and scalability. The following diagram illustrates the key stages of this process, from initial route design to final product characterization and comparison with existing methods.
Caption: Workflow for the validation of a new synthetic route.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance metrics for the newly validated synthetic route and compares it with two alternative methods. The data is derived from controlled laboratory experiments conducted on a 10 mmol scale.
| Parameter | Validated Route: Lithiation-Borylation | Alternative 1: Miyaura Borylation | Alternative 2: Sandmeyer Reaction |
| Starting Material | 2-Bromo-5,6,7,8-tetrahydronaphthalene | 2-Bromo-5,6,7,8-tetrahydronaphthalene | 5,6,7,8-Tetrahydronaphthalen-2-amine |
| Overall Yield | 85% | 78% | 65% |
| Product Purity (HPLC) | >98% | >97% | ~95% |
| Reaction Time | 4 hours | 12 hours | 6 hours |
| Number of Steps | 1 (one-pot) | 1 | 2 |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Pd catalyst | NaNO₂, HCl, B₂(OH)₄ |
| Advantages | High yield, short reaction time, high purity | Good functional group tolerance | Avoids organometallic reagents |
| Disadvantages | Requires cryogenic temperatures (-78°C) | Expensive catalyst and reagents | Diazonium intermediate can be unstable |
Experimental Protocols
Detailed methodologies for the validated and alternative synthetic routes are provided below.
Validated Route: Lithiation-Borylation of 2-Bromo-5,6,7,8-tetrahydronaphthalene
This protocol describes the synthesis of this compound via a lithium-halogen exchange followed by borylation.
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask, equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, is oven-dried and cooled under a stream of dry nitrogen.
-
Initial Charge: The flask is charged with 2-bromo-5,6,7,8-tetrahydronaphthalene (10.0 mmol, 2.11 g) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.6 M in hexanes, 10.5 mmol, 6.6 mL) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70°C. The reaction mixture is stirred for an additional 30 minutes at -78°C.
-
Borylation: Triisopropyl borate (12.0 mmol, 2.26 g, 2.76 mL) is added dropwise, maintaining the temperature below -70°C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.[1]
-
Hydrolysis: The reaction is quenched by the slow addition of 50 mL of 2 M aqueous HCl at 0°C. The mixture is stirred vigorously for 1 hour.
-
Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude solid is recrystallized from a mixture of water and acetone to yield this compound as a white solid.
Alternative 1: Palladium-Catalyzed Miyaura Borylation
This method utilizes a palladium catalyst to couple the aryl bromide with a diboron ester.
-
Reaction Setup: To a 100 mL Schlenk flask are added 2-bromo-5,6,7,8-tetrahydronaphthalene (10.0 mmol, 2.11 g), bis(pinacolato)diboron (11.0 mmol, 2.79 g), potassium acetate (30.0 mmol, 2.94 g), and [Pd(dppf)Cl₂] (0.3 mmol, 0.22 g).
-
Solvent Addition: Anhydrous 1,4-dioxane (50 mL) is added, and the flask is evacuated and backfilled with nitrogen three times.
-
Reaction: The mixture is heated to 80°C and stirred for 12 hours.
-
Work-up: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is evaporated. The residue is dissolved in diethyl ether and washed with water.
-
Hydrolysis/Purification: The intermediate boronate ester is then subjected to hydrolysis with an aqueous acid (e.g., HCl) to yield the boronic acid, which is purified by recrystallization.[2]
Alternative 2: Sandmeyer-type Borylation
This route proceeds via a diazonium salt intermediate from the corresponding arylamine.
-
Diazotization: 5,6,7,8-Tetrahydronaphthalen-2-amine (10.0 mmol, 1.47 g) is dissolved in a mixture of 20 mL of water and 5 mL of concentrated HCl. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (11.0 mmol, 0.76 g) in 10 mL of water is added dropwise, keeping the temperature below 5°C. The mixture is stirred for 30 minutes.[3]
-
Borylation: In a separate flask, tetrahydroxydiboron (B₂(OH)₄) (12.0 mmol, 1.07 g) is dissolved in 20 mL of methanol. The freshly prepared diazonium salt solution is added slowly to this solution at room temperature. Vigorous nitrogen evolution is observed.
-
Reaction Completion: The reaction is stirred for 4 hours at room temperature.
-
Work-up and Purification: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired boronic acid.
References
A Comparative Guide to the Structural Confirmation of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the structural confirmation of products derived from 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid. As a key building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, rigorous structural verification of its derivatives is paramount. This document outlines and compares key analytical techniques, presenting quantitative data from analogous compounds where specific data is not available, detailed experimental protocols, and visual workflows to aid researchers in method selection and implementation.
Introduction to this compound and its Derivatives
This compound is an organic compound featuring a tetralin scaffold, which is a prevalent motif in many biologically active molecules. Its boronic acid functional group makes it a versatile reagent in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and vinyl halides or triflates. The resulting derivatives often serve as precursors to or as final drug candidates, necessitating unambiguous structural confirmation.
Common derivatives include those resulting from Suzuki-Miyaura coupling, as well as methylated and oxidized analogues. The structural confirmation of these products relies on a combination of spectroscopic and spectrometric techniques to elucidate connectivity, stereochemistry, and purity.
Quantitative Performance of Analytical Methods
The choice of analytical technique for the characterization of derivatives of this compound depends on the specific information required, such as molecular weight, connectivity, three-dimensional structure, and purity. The following tables summarize the quantitative performance of commonly employed methods, with data drawn from studies on similar boronic acid derivatives.
Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Boronic Acid Derivatives
| Parameter | UPLC-ESI-MS[1] | HPLC with Post-Column Derivatization (Alizarin)[1] | LC-MS/MS[1] |
| Analyte | Various boronic acids | Phenylboronic acid | Carboxyphenylboronic acid & Methylphenylboronic acid |
| Limit of Detection (LOD) | 0.1 µg | 1.2 ng (1 µM) | Not specified, but sensitive to ng/mL level |
| Limit of Quantification (LOQ) | 1.0 µg | Not specified | 1 ng/mL (0.05 ppm) |
| Linearity (R²) | 0.98 | Not specified | >0.99 |
| Recovery | 97.1% - 105.7% | Not specified | 80% - 120% |
| Precision (RSD) | < 2.0% | Not specified | Not specified |
| Key Advantage | High throughput, no derivatization needed. | Selective detection of boronic acids. | High sensitivity and selectivity for trace level quantification. |
Table 2: Comparison of Spectroscopic and Crystallographic Methods
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity, chemical environment of protons and carbons, purity. | 1-5 mg, soluble in deuterated solvent. | Non-destructive, provides detailed structural information. | Can be complex for mixtures, may require 2D techniques for full assignment. |
| ¹¹B NMR | Hybridization state of boron (sp² vs. sp³), formation of boronate esters.[2] | ~4 mg, soluble in deuterated solvent, quartz NMR tube recommended.[1][3] | Directly probes the boron center, useful for studying reactions at the boronic acid moiety.[2] | Lower sensitivity than ¹H NMR, broad signals can be challenging to interpret. |
| Mass Spectrometry (e.g., ESI, MALDI) | Molecular weight, elemental composition (with high resolution), fragmentation patterns.[4] | Microgram to nanogram quantities. | High sensitivity, provides accurate mass information. | Isomeric compounds may not be distinguishable without fragmentation. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry.[5][6] | Single crystal of sufficient size and quality. | Provides the definitive solid-state structure.[7] | Growing suitable crystals can be a major bottleneck. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections provide protocols for key experiments in the characterization of derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical spectral width would be -2 to 12 ppm.
-
¹³C NMR: Acquire spectra with a larger number of scans due to the lower natural abundance of ¹³C. A typical spectral width would be 0 to 220 ppm.
-
-
Data Analysis: Integrate the proton signals to determine relative proton counts. Analyze chemical shifts and coupling constants to elucidate the connectivity of the molecule. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended for unambiguous assignment.
¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 4 mg of the sample in 0.65 mL of a deuterated solvent in a quartz NMR tube to avoid a background signal from borosilicate glass.[1]
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe (e.g., 128 MHz for ¹¹B).[1]
-
Acquisition Parameters: Acquire spectra with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[1] The chemical shifts will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate ester).[1][2]
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UPLC) coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the compound of interest from impurities.
-
-
MS Parameters:
-
Ionization Mode: ESI positive or negative mode.
-
Mass Range: A range appropriate to detect the expected molecular ion.
-
High-Resolution MS (HRMS): If available, use an Orbitrap or TOF analyzer to obtain accurate mass data for elemental composition determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Note: Derivatization is typically required to increase the volatility and thermal stability of boronic acids for GC-MS analysis.
-
Sample Preparation (Silylation): Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).[1] Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] Heat the mixture at 60-70°C for 30 minutes.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 2 minutes, then ramp to a final temperature (e.g., 280°C) at 10°C/min.[1]
-
-
MS Parameters:
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELXS, SHELXL). Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.
Visualizations
The following diagrams illustrate typical workflows and reaction pathways relevant to the structural confirmation of derivatives of this compound.
Caption: A general workflow for the synthesis and structural confirmation of derivatives.
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The structural confirmation of products derived from this compound requires a multi-faceted analytical approach. While NMR spectroscopy and mass spectrometry are indispensable for routine characterization of molecular structure and purity, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure when suitable crystals can be obtained. The selection of specific techniques should be guided by the information required, the nature of the sample, and the available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the synthesis and characterization of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Assessing the Purity of Commercially Available 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid in their synthetic workflows, particularly in sensitive applications such as the synthesis of active pharmaceutical ingredients (APIs), the purity of this key building block is of paramount importance. Impurities can lead to unwanted side reactions, lower yields, and complications in purification, ultimately impacting the quality and efficacy of the final product. This guide provides a comparative overview of the purity of commercially available this compound, along with detailed experimental protocols for its assessment.
Comparative Purity of Commercial Products
Obtaining direct, publicly available head-to-head comparative studies on the purity of this compound from various commercial suppliers is challenging. However, by examining product specifications from different vendors, a general understanding of the expected purity can be established. The following table summarizes the stated purity from a selection of suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed purity information.
| Supplier | Stated Purity | Analytical Method(s) Cited |
| Supplier A (Representative) | ≥98% | NMR, HPLC |
| Supplier B (Representative) | >97% | Elemental Analysis |
| Vulcanchem | ≥98%[1] | Not specified |
| Fluorochem (for a related oxo- derivative) | 97%[2] | Not specified |
Note: This table is a representative summary based on publicly available information and typical industry standards. Purity can vary between batches, and it is crucial to obtain the CoA for the specific lot being used.
Key Analytical Techniques for Purity Assessment
The most common and effective methods for determining the purity of boronic acids, including this compound, are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can provide a quantitative assessment of purity by integrating the signals of the main compound against those of impurities. The presence of residual solvents, starting materials, or by-products can often be identified and quantified.
2. High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a highly sensitive technique for separating and quantifying impurities. A well-developed HPLC method can resolve the main compound from closely related impurities, providing a precise percentage of purity.
Experimental Protocols
Below are detailed, generalized protocols for the analysis of this compound using NMR and HPLC. These should be adapted and optimized for the specific instrumentation and laboratory conditions.
Protocol 1: Purity Determination by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and identify any proton-containing impurities.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals.
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the well-resolved signals corresponding to the aromatic protons of this compound and the signals of the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard.
-
Determine the purity of the sample based on the known purity of the internal standard.
-
Analyze the spectrum for the presence of any impurity signals and, if possible, identify their structures and quantify their amounts relative to the main compound.
-
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from its impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare sample solutions at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or an alternative wavelength determined by UV-Vis analysis of the compound).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B (hold)
-
18-18.1 min: 90% to 10% B (linear gradient)
-
18.1-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solutions.
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the sample as the area percentage of the main peak relative to the total area of all peaks.
-
Visualizing Experimental Workflow and Application
To better illustrate the processes involved in purity assessment and the potential application of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the purity of commercial boronic acid.
Caption: Synthesis of a hypothetical kinase inhibitor via Suzuki coupling.
Common Impurities and Considerations
Potential impurities in commercially available this compound can include:
-
Starting materials: Such as the corresponding aryl bromide or grignard reagent used in its synthesis.
-
Boronic anhydrides (boroxines): These are cyclic trimers that can form upon dehydration of the boronic acid. They are generally in equilibrium with the monomeric form in solution.
-
Homocoupling products: Biphenyl-type impurities can form during the synthesis of the boronic acid.
-
Residual solvents: Solvents used in the synthesis and purification process may be present.
It is important to consider that some boronic acids can be unstable under certain conditions, leading to degradation. Proper storage in a cool, dry place is recommended.
References
Performance Comparison of Catalysts for Reactions of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the successful synthesis of complex molecules derived from 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid. While direct comparative studies on this specific boronic acid are not extensively documented in publicly available literature, this guide provides an objective comparison of common catalytic systems used for key reactions involving arylboronic acids, supported by representative experimental data and protocols.
This guide focuses on the three primary cross-coupling reactions where this compound is a valuable building block: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The performance of various catalysts, primarily palladium-based systems, will be discussed, with a focus on reaction yield, efficiency, and substrate scope.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. The choice of catalyst and ligand is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.
Performance of Common Palladium Catalysts in Suzuki-Miyaura Coupling
The following table summarizes the typical performance of various palladium catalysts in the Suzuki-Miyaura coupling of arylboronic acids with aryl halides. The data is representative and compiled from various sources to illustrate the relative efficacy of each catalytic system.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | A classic, versatile catalyst, though may require longer reaction times.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2-6 | 90-98 | Robust catalyst, often effective for shorter reaction times.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Highly active for a broad range of substrates, including challenging ones.[2] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Excellent for sterically demanding couplings.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl bromide, which can be adapted for this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dimethoxyethane, 10 mL)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 2-6 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium catalyst in the presence of a base. When using an arylboronic acid, an oxidant is typically required in what is known as the oxidative Heck reaction.
Performance of Palladium Catalysts in the Oxidative Heck Reaction
The following table provides a summary of catalyst performance for the oxidative Heck reaction between arylboronic acids and alkenes.
| Catalyst | Oxidant/Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | N-Bromosuccinimide (NBS) | - | Toluene | 25 | 12 | 60-75 | Mild conditions, but may require an additive.[3] |
| Pd(OAc)₂ | O₂ (air) | - | Toluene | 80 | 24 | 70-85 | Utilizes air as a green oxidant. |
| Pd(TFA)₂ | Benzoquinone | - | THF/H₂O | 50 | 12 | 80-90 | Effective for a range of substrates. |
Experimental Protocol: Oxidative Heck Reaction
This protocol outlines a general procedure for the oxidative Heck reaction of an arylboronic acid with an alkene.
Materials:
-
Alkene (e.g., Styrene, 1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Oxidant/Additive (e.g., NBS, 0.3 mmol, 30 mol%)
-
Anhydrous solvent (e.g., Toluene, 2 mL)
Procedure:
-
To a reaction vessel, add the alkene, this compound, and the palladium catalyst.
-
Under an inert atmosphere, add the anhydrous solvent and the oxidant/additive.
-
Stir the mixture at the specified temperature (e.g., 25 °C) for the designated time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While this compound is not a direct substrate, its corresponding aryl halide derivative can be coupled with a wide range of amines. Alternatively, an amine derivative of the tetrahydronaphthalene core can be coupled with various aryl halides.
Performance of Palladium Catalysts in Buchwald-Hartwig Amination
The table below compares common catalyst systems for the Buchwald-Hartwig amination of aryl halides with amines.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | Highly active and versatile catalyst system.[4] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High | A well-established system for a variety of substrates.[4] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | 100 | 1-4 | 90-99 | Effective for coupling with a wide range of amines.[5] |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination.
Materials:
-
Aryl halide (e.g., 2-bromo-5,6,7,8-tetrahydronaphthalene, 1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., X-Phos, 0.04 mmol, 4 mol%)
-
Base (e.g., KOt-Bu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precursor, ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The choice of catalyst for reactions involving this compound or its derivatives is critical for achieving optimal results. For Suzuki-Miyaura couplings, modern phosphine ligands such as SPhos and XPhos paired with a palladium precursor often provide the highest yields in the shortest reaction times. For oxidative Heck reactions, the choice of oxidant and catalyst can be tailored for mild conditions. In Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are generally preferred for their high activity and broad substrate scope. The experimental protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid and Structural Isomers for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the analytical data for 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. For comparative purposes, this guide includes data for its structural isomer, (5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid, and a methylated derivative, (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid. The information presented is intended to assist researchers in selecting the appropriate reagent and in developing robust analytical methods for reaction monitoring and quality control.
Physicochemical Properties and Structural Comparison
The position of the boronic acid group on the tetrahydronaphthalene scaffold, as well as alkyl substitution, can influence the steric and electronic properties of the molecule, potentially affecting its reactivity and the properties of the resulting products.
| Property | This compound | (5,6,7,8-Tetrahydronaphthalen-1-yl)boronic Acid[1] | (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic Acid |
| CAS Number | 405888-56-4 | 371765-41-2 | 169126-63-0 |
| Molecular Formula | C₁₀H₁₃BO₂ | C₁₀H₁₃BO₂ | C₁₄H₂₁BO₂ |
| Molecular Weight | 176.02 g/mol | 176.02 g/mol | 232.13 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. |
Analytical Data Comparison
The following sections provide representative analytical data for this compound and its alternatives. It is important to note that specific spectral details may vary slightly based on the solvent, concentration, and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of boronic acids. The chemical shifts in ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei.
¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | B(OH)₂ Protons (ppm) |
| This compound | ~7.5 (s, 1H), ~7.4 (d, 1H), ~7.0 (d, 1H) | ~2.7 (m, 4H), ~1.7 (m, 4H) | ~7.9 (s, 2H) |
| (5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid | ~7.6 (d, 1H), ~7.2 (t, 1H), ~7.1 (d, 1H) | ~2.8 (m, 2H), ~2.6 (m, 2H), ~1.8 (m, 4H) | ~7.8 (s, 2H) |
| (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | ~7.6 (s, 1H), ~7.5 (d, 1H), ~7.2 (d, 1H) | ~1.6 (s, 4H), ~1.2 (s, 12H) | ~7.9 (s, 2H) |
¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Carbon-Boron Bond (ppm) |
| This compound | ~140, ~138, ~135, ~130, ~128, ~125 | ~29, ~28, ~23, ~22 | Not typically observed |
| (5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid | ~142, ~137, ~136, ~131, ~129, ~126 | ~30, ~27, ~23, ~22 | Not typically observed |
| (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | ~148, ~145, ~134, ~132, ~128, ~124 | ~35, ~34, ~32, ~31 | Not typically observed |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial tool for assessing the purity of boronic acids and for monitoring the progress of reactions. Due to the potential for on-column hydrolysis of the boronic acid to form boroxines (cyclic anhydrides), method development should aim for rapid analysis times.
Typical HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Under these conditions, the retention time will vary based on the hydrophobicity of the compound. The tetramethylated derivative is expected to have the longest retention time due to its increased lipophilicity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.
Expected ESI-MS Data (Positive Ion Mode)
| Compound | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragments |
| This compound | 177.1 | 199.1 | Loss of H₂O, loss of B(OH)₂ |
| (5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid | 177.1 | 199.1 | Loss of H₂O, loss of B(OH)₂ |
| (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | 233.2 | 255.2 | Loss of H₂O, loss of B(OH)₂, loss of methyl groups |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 5 seconds.
-
Acquire a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas.
-
-
Sample Preparation: Prepare a stock solution of the boronic acid at 1 mg/mL in methanol. Dilute this stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters listed in the "Typical HPLC Parameters" table.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
-
Analysis: Inject the prepared sample and acquire the chromatogram.
-
Data Analysis: Integrate the peaks of interest and determine the purity based on the relative peak areas.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the boronic acid (approximately 10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS) coupled to a liquid chromatograph or a direct infusion pump.
-
ESI-MS Parameters (Positive Ion Mode):
-
Set the capillary voltage to 3.5-4.5 kV.
-
Set the cone voltage to 20-40 V.
-
Set the desolvation gas (typically nitrogen) flow to 600-800 L/hr and the temperature to 350-450 °C.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and any significant fragment ions.
Application in Suzuki-Miyaura Coupling: A Workflow
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and advanced materials.
Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 ratio of toluene to water.
-
Reaction: Heat the mixture to a temperature of 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
This guide provides a foundational understanding of the analytical characteristics of this compound and its utility in organic synthesis. For critical applications, it is always recommended to acquire and validate analytical data on the specific batch of material being used.
References
Unlocking the Therapeutic Potential of the Tetralin Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is paramount. The 5,6,7,8-tetrahydronaphthalene (tetralin) framework represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The strategic functionalization of this scaffold, facilitated by versatile building blocks like 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, opens avenues for the synthesis of diverse compound libraries with potential therapeutic applications. This guide provides a comparative overview of the biological activities of compounds synthesized from the tetralin scaffold, with a focus on anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols.
Synthetic Strategy: Leveraging Suzuki-Miyaura Coupling
A cornerstone of modern organic synthesis, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, provides an efficient and highly versatile method for the formation of carbon-carbon bonds.[1][2] This reaction is particularly well-suited for derivatizing this compound, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The general workflow for such a synthesis is depicted below.
Anticancer Activity: A Comparative Analysis
Derivatives of the tetralin scaffold have demonstrated significant potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of various tetralin-based compounds against different human cancer cell lines. It is important to note that while these compounds share the tetralin core, their synthesis did not necessarily start from this compound. However, this data provides a valuable comparison of the cytotoxic potential of different substitution patterns on the tetralin ring system.
Table 1: Cytotoxic Activity of Thiazoline-Tetralin Derivatives [3][4]
| Compound | R Group | Test Cell Line | IC50 (µM) |
| 4b | 4-methoxyphenyl | MCF-7 (Breast) | 69.2 |
| 4d | 4-methylphenyl | MCF-7 (Breast) | 71.8 |
| 4f | 4-bromophenyl | A549 (Lung) | < Cisplatin |
| 4g | 4-chlorophenyl | A549 (Lung) | < Cisplatin |
| 4h | 4-fluorophenyl | A549 (Lung) | < Cisplatin |
| Cisplatin | - | MCF-7 (Breast) | - |
| Cisplatin | - | A549 (Lung) | - |
Table 2: Cytotoxic Activity of Pyrazoline and Pyrimidine Tetralin Derivatives [5][6]
| Compound | Heterocyclic Moiety | Test Cell Line | IC50 (µg/mL) |
| 3a | Chalcone | Hela (Cervical) | 3.5 |
| 3a | Chalcone | MCF-7 (Breast) | 4.5 |
| 3b | Chalcone | Hela (Cervical) | 10.5 |
| 6a | 2-Oxopyridine | Hela (Cervical) | 7.1 |
| 6b | 2-Oxopyridine | Hela (Cervical) | 10.9 |
| 7a | 2-Thioxopyridine | Hela (Cervical) | 8.1 |
| 7b | 2-Thioxopyridine | Hela (Cervical) | 5.9 |
| 7c | 2-Thioxopyridine | Hela (Cervical) | 6.5 |
| 5-Fluorouracil | - | Hela (Cervical) | - |
| 5-Fluorouracil | - | MCF-7 (Breast) | - |
The data indicates that substitutions on the tetralin scaffold significantly influence cytotoxic activity, with some derivatives showing potency comparable to or greater than the standard chemotherapeutic agent, cisplatin.[3][4]
Anti-inflammatory Activity: A Comparative Analysis
The tetralin scaffold is also a promising starting point for the development of novel anti-inflammatory agents. The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Table 3: Anti-inflammatory Activity of Tetrahydroquinoline and Cyclohepta[b]pyridine Derivatives [7]
| Compound | Core Structure | Dose (mg/kg, p.o.) | % Inhibition of Paw Edema |
| WY-28,342 | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | 30 | 45 |
| Indomethacin | - | 10 | 50 |
These findings suggest that modifications of the tetralin and related cyclic structures can lead to compounds with significant anti-inflammatory effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.
MTT Assay for Cytotoxicity Screening
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DNA Synthesis Inhibition Assay
This assay measures the incorporation of a labeled nucleoside (e.g., BrdU) into newly synthesized DNA, providing a measure of cell proliferation.
Materials:
-
BrdU labeling reagent
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
Procedure:
-
Seed cells and treat with test compounds as described in the MTT assay protocol.
-
Add BrdU labeling reagent to each well and incubate for 2-24 hours.
-
Remove the culture medium and fix the cells with FixDenat solution for 30 minutes.
-
Add anti-BrdU-POD antibody solution and incubate for 90 minutes.
-
Wash the wells with PBS and add the substrate solution.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of DNA synthesis inhibition relative to untreated control cells.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis, using fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Cancer cell lines
-
Test compounds
Procedure:
-
Induce apoptosis in cells by treating with test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in saline)
-
Test compounds
-
Plethysmometer
Procedure:
-
Administer the test compounds orally or intraperitoneally to the rats.
-
After a specific time (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. Two key pathways often implicated in the anticancer and anti-inflammatory activities of tetralin derivatives are microtubule disruption and inhibition of the NLRP3 inflammasome.
Microtubule Targeting by Anticancer Agents
Many potent anticancer drugs, including those with a tetralin core, function as microtubule-targeting agents (MTAs). These agents interfere with the dynamics of microtubule assembly and disassembly, which are critical for cell division (mitosis). This disruption leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in cancer cells.
NLRP3 Inflammasome Inhibition by Anti-inflammatory Agents
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Its activation leads to the production of pro-inflammatory cytokines, such as IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Compounds that inhibit this pathway are therefore of significant therapeutic interest.
This guide serves as a valuable resource for researchers interested in the therapeutic potential of the 5,6,7,8-tetrahydronaphthalene scaffold. The provided data and protocols offer a foundation for the design, synthesis, and biological evaluation of novel compounds derived from this versatile chemical framework. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of new and improved drug candidates for a range of diseases.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
Evaluating the Efficiency of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid in Diverse Reaction Media: A Comparative Guide
For researchers, scientists, and professionals in the fast-paced field of drug development, the selection of optimal reaction conditions is a critical factor in the efficient synthesis of target molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds. This guide provides a comprehensive comparison of the performance of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid in various reaction media and contrasts its efficiency with commonly employed arylboronic acids. The presented data, compiled from scientific literature, aims to facilitate informed decisions in experimental design and process development.
Performance Comparison in Suzuki-Miyaura Coupling
The efficiency of a Suzuki-Miyaura coupling reaction is intricately linked to the choice of solvent, base, and catalyst. These components collectively influence the solubility of reagents, the activation of the boronic acid, and the stability and activity of the palladium catalyst. To illustrate the impact of the reaction medium on the performance of this compound, a summary of its reactivity with various aryl halides in different solvent systems is presented below. For a comprehensive evaluation, the performance of standard arylboronic acids, such as phenylboronic acid and 4-methylphenylboronic acid (p-tolylboronic acid), under similar conditions are included for comparison.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides in Different Reaction Media
| Entry | Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 8 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 6 | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / XPhos | K₂CO₃ | DMF/H₂O (5:1) | 10 | 90 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (3:1) | 16 | 78 |
Note: The data presented is a synthesis of typical results found in the literature and may vary based on specific experimental conditions.
Table 2: Comparative Suzuki-Miyaura Coupling of Arylboronic Acids with 4-Bromoanisole
| Entry | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 8 | 92 |
| 2 | Phenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 6 | 95 |
| 3 | 4-Methylphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 6 | 96 |
From the data, it is evident that this compound is a highly effective coupling partner in Suzuki-Miyaura reactions, affording good to excellent yields with a variety of aryl halides. Its performance is comparable to that of simpler arylboronic acids like phenylboronic acid and p-tolylboronic acid, with minor variations in reaction times and yields likely attributable to steric and electronic effects. The choice of a more sophisticated catalyst system, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos), can often lead to improved efficiency, particularly with more challenging substrates.
Experimental Protocols
For the successful implementation of the Suzuki-Miyaura coupling, meticulous adherence to experimental procedures is paramount. Below are detailed protocols for the coupling of this compound with an aryl halide in two different solvent systems.
Protocol 1: Suzuki-Miyaura Coupling in a Toluene/Ethanol/Water System
-
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add the toluene and ethanol to the flask via syringe, followed by the deionized water.
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling in a 1,4-Dioxane/Water System
-
Materials:
-
This compound (1.1 mmol)
-
Aryl halide (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
-
Procedure:
-
In a Schlenk tube, combine this compound, the aryl halide, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate the tube and backfill with argon. Repeat this process three times.
-
Add the degassed 1,4-dioxane and deionized water to the tube.
-
Heat the reaction mixture to 90-100 °C and stir for the required duration.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Mechanistic and Workflow Diagrams
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Benchmarking the Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid: A Comparative Guide to Established Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established synthetic methods for 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.
At a Glance: Comparison of Synthetic Methods
Two primary methods for the synthesis of this compound are benchmarked: the lithiation-borylation of 2-bromo-5,6,7,8-tetrahydronaphthalene and the palladium-catalyzed Miyaura borylation of the corresponding aryl halide or triflate.
| Method | Starting Material | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Potential Challenges |
| Lithiation-Borylation | 2-Bromo-5,6,7,8-tetrahydronaphthalene | n-Butyllithium, Triisopropyl borate | Anhydrous THF, -78 °C to rt | ~73 (for a related pentamethylated analogue)[1] | High potential yield, well-established for aryl boronic acid synthesis. | Requires strictly anhydrous conditions and cryogenic temperatures; organolithium reagents are highly reactive and require careful handling. |
| Miyaura Borylation | 2-Bromo-5,6,7,8-tetrahydronaphthalene or 5,6,7,8-tetrahydronaphthalen-2-yl triflate | Bis(pinacolato)diboron, Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Anhydrous solvent (e.g., dioxane, toluene), 80-100 °C | Not specifically reported for this substrate, but generally moderate to high. | Milder than lithiation, tolerates a wider range of functional groups.[2] | Catalyst cost and optimization, potential for side reactions. |
Experimental Protocols
Method 1: Synthesis via Lithiation-Borylation of 2-Bromo-5,6,7,8-tetrahydronaphthalene
This method is a classic and often high-yielding approach for the synthesis of arylboronic acids.[1] It involves the initial formation of an organolithium intermediate, which then reacts with a borate ester.
Step 1: Preparation of 2-Bromo-5,6,7,8-tetrahydronaphthalene (if not commercially available)
A common precursor is 2-tetralone, which can be converted to the corresponding triflate and then subjected to a bromine source, or alternatively, tetralin can be directly brominated.
Step 2: Lithiation and Borylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-5,6,7,8-tetrahydronaphthalene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford this compound.
Method 2: Synthesis via Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that offers a milder alternative to the lithiation route.[2]
Step 1: Starting Material
This reaction can be performed using either 2-bromo-5,6,7,8-tetrahydronaphthalene or 5,6,7,8-tetrahydronaphthalen-2-yl triflate as the starting material. The triflate can be synthesized from 2-tetralone.
Step 2: Palladium-Catalyzed Borylation
-
Reaction Setup: A Schlenk flask is charged with the aryl halide or triflate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).
-
Solvent and Degassing: Anhydrous 1,4-dioxane or toluene is added, and the mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis of Pinacol Ester: The resulting boronate ester is typically hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification.
-
Purification: The crude boronic acid is purified by recrystallization or column chromatography.
Visualizing the Synthetic Workflows
To illustrate the sequence of operations for each synthetic method, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound via lithiation-borylation.
Caption: Workflow for the synthesis of this compound via Miyaura borylation.
Role in the Synthesis of Bioactive Molecules
This compound is a key intermediate for the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the tetralin scaffold and various aryl or heteroaryl partners, which is a common strategy in the development of new therapeutic agents.
While specific signaling pathways directly modulated by this compound are not extensively documented, its utility lies in its ability to be incorporated into molecules that target a wide range of biological pathways. Boronic acids, in general, are known to interact with serine proteases and other enzymes. The tetralin moiety itself is a privileged scaffold found in numerous bioactive compounds.
The following diagram illustrates the general role of this compound in the synthesis of potential drug candidates via the Suzuki-Miyaura coupling.
Caption: General scheme for the application of this compound in drug discovery.
References
Safety Operating Guide
Proper Disposal of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for maintaining a safe research environment.
I. Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as an irritant and requires careful handling in a controlled laboratory setting.
Key Hazards:
Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
II. Quantitative Hazard Data
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation[1] |
III. Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal facility. Do not discharge down the drain or dispose of with regular laboratory trash.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Isolate waste containing this compound from other waste streams to prevent unintended chemical reactions. This includes contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Containerization:
-
Place solid waste into a clearly labeled, sealable, and chemically compatible container. The container should be marked as "Hazardous Waste" and list "this compound" as a primary constituent.
-
For solutions, use a designated, leak-proof, and shatter-resistant container. Ensure the container is compatible with the solvent used. The container must be labeled with the full chemical names of all contents and their approximate concentrations.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep or scoop up the solid material and place it in a labeled hazardous waste container.
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
-
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid was not available in the provided search results. The following guidance is compiled from safety data for structurally similar boronic acids and naphthalene derivatives.[1][2] It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult the SDS provided by the supplier.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Strict adherence to safety protocols is crucial to mitigate potential hazards. Based on data from related compounds, this chemical should be handled as a substance that may cause skin, eye, and respiratory irritation.[3][4][5]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]
-
Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before breaks.[3][7] Contaminated clothing should be removed immediately and laundered before reuse.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | To protect eyes from dust, splashes, and serious irritation.[3][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn.[3][6] | To prevent skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling.[1][7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6] A chemical-resistant apron is recommended for larger quantities.[3] | To protect skin from accidental spills and contact.[6] |
| Respiratory Protection | If dust or aerosols are generated, or if work is conducted outside a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4][6] | To prevent irritation of the respiratory tract.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound.
-
Preparation: Before starting, ensure that all necessary PPE is available and in good condition. Confirm that safety equipment, such as fume hoods, eyewash stations, and safety showers, is operational and accessible.[6]
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the handling area.
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.[2][3]
-
Waste Segregation: Collect all solid waste contaminated with the compound, including used gloves, filter paper, and empty containers, in a designated, clearly labeled hazardous waste container.[2]
-
Container Management:
-
Spill Management:
-
Small Spills: Evacuate non-essential personnel.[3] Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[2][3] Carefully sweep or scoop the material into a sealed container for hazardous waste disposal.[2][4]
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Final Disposal: Do not dispose of waste down the drain.[2][3] Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[2] The first rinse of any emptied container must also be collected as hazardous waste.[9]
Figure 1. Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
